molecular formula C15H20O4 B591176 1-Oxobakkenolide S

1-Oxobakkenolide S

Cat. No.: B591176
M. Wt: 264.32 g/mol
InChI Key: QXPYCDJQTAYYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxobakkenolide S is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,11-12,17H,2,4-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPYCDJQTAYYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C2C1(CC3(C2O)C(=C)COC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bakkenolides, with a Focus on 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bakkenolides are a class of sesquiterpenoid lactones primarily isolated from plants of the genus Petasites. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anti-allergic effects. This technical guide focuses on the physicochemical properties of this class of molecules, with the aim of providing a foundational understanding for researchers working with these and related compounds. While direct data on 1-Oxobakkenolide S is scarce, this document extrapolates likely characteristics based on the known properties of other bakkenolides. A compound named "bakkenolide-S" has been isolated from Petasites formosanus, and it is presumed that this compound is a derivative of this compound, featuring a ketone group at the C-1 position.

Physicochemical Properties of Representative Bakkenolides

To provide a comparative context, the known physicochemical properties of several common bakkenolides are summarized in the table below. These values offer a baseline for estimating the properties of novel or less-studied derivatives like this compound.

PropertyBakkenolide ABakkenolide BBakkenolide D
Molecular Formula C₁₅H₂₂O₂[1]C₂₂H₃₀O₆[2]C₂₂H₂₈O₆S
Molecular Weight 234.33 g/mol [1]390.47 g/mol [2]420.5 g/mol
IUPAC Name (3aR,4S,7R,7aS)-4,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one(2E)-2-methylbut-2-enoate of (3S,3aR,4S,7R,7aS)-3-(acetyloxy)-7,7a-dimethyl-4'-methylidene-2'-oxooctahydrospiro[indene-2,3'-oxolane]-4-ylNot Available
Physical Description Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
XLogP3 3.5[1]Data not availableData not available

Experimental Protocols

The isolation and characterization of bakkenolides from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on methodologies reported in the literature for the extraction and identification of these compounds from Petasites species.[3][4][5][6][7]

Extraction
  • Plant Material: Dried and powdered rhizomes or aerial parts of the Petasites plant are used as the starting material.

  • Solvent Extraction: The plant material is typically extracted with methanol or ethanol at room temperature for several days. This process is often repeated to ensure maximum extraction of the desired compounds.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

Isolation and Purification
  • Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column. A gradient elution system with a mobile phase consisting of water and acetonitrile is frequently employed.

Structure Elucidation

The purified compounds are structurally characterized using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls (from the lactone and ketone groups) and hydroxyl groups.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Biological Activity and Signaling Pathways

Bakkenolides have been reported to modulate various signaling pathways, contributing to their observed biological effects. For instance, some bakkenolides have been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. Furthermore, Bakkenolide B has been identified as an inhibitor of interleukin-2 (IL-2) production in T-cells, a key cytokine in the immune response.

Inhibition of Interleukin-2 Signaling Pathway by Bakkenolides

The following diagram illustrates a simplified representation of the Interleukin-2 (IL-2) signaling pathway and the putative point of inhibition by certain bakkenolides.

IL2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 IL-2R IL-2 Receptor IL-2->IL-2R Binding JAK JAK IL-2R->JAK Activation PI3K PI3K IL-2R->PI3K Activation STAT5 STAT5 JAK->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization & Translocation Akt Akt PI3K->Akt Activation Bakkenolides Bakkenolides Bakkenolides->IL-2R Inhibition of IL-2 Production Gene_Expression Gene Expression (e.g., Proliferation, Differentiation) STAT5_dimer->Gene_Expression Transcription Regulation

Caption: Simplified IL-2 signaling pathway and inhibition by bakkenolides.

This diagram illustrates that the binding of IL-2 to its receptor initiates downstream signaling cascades involving JAK-STAT and PI3K-Akt pathways, ultimately leading to gene expression related to immune cell proliferation and differentiation. Bakkenolides may exert their immunomodulatory effects by inhibiting the production of IL-2, thereby dampening this signaling cascade.

References

An In-Depth Technical Guide to 1-Oxobakkenolide S (CAS Number: 18456-02-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxobakkenolide S, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. Isolated from Petasites formosanus, a plant with a history in traditional medicine, this compound belongs to the bakkenolide class of secondary metabolites. This technical guide provides a comprehensive overview of the known properties, biological activities, and experimental data related to this compound, with a focus on its potential as a lead compound in drug discovery.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for some physicochemical properties remain to be fully published, the fundamental molecular and spectroscopic characteristics of this compound have been established.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18456-02-5N/A
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]
Appearance Powder[2]
Synonym 3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Observations
¹H-NMR The chemical shifts of signals for H-1 and/or H-9 in the ¹H-NMR spectra are crucial for determining the location of substituents on the bakkenolide skeleton.
IR (Infrared) The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ketone and lactone groups, and C=C double bonds.
MS (Mass Spectrometry) Mass spectrometry data would confirm the molecular weight of 264.32 and provide fragmentation patterns useful for structural elucidation.

Biological Activity

Research into the biological effects of bakkenolides from Petasites species suggests a range of activities, with a primary focus on cytotoxicity and anti-inflammatory potential.

Cytotoxicity

A significant study on the constituents of Petasites formosanus reported the isolation of thirty-two bakkenolides, including this compound (referred to as bakkenolide-S in the paper), and evaluated their cytotoxicity.[3] While the specific IC₅₀ values for each compound are detailed within the full publication, the study confirms that the cytotoxic effects of these compounds were investigated. This suggests that this compound may possess anti-proliferative properties against cancer cell lines.

Anti-Inflammatory and Other Potential Activities

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on other bakkenolides and extracts from Petasites species provides valuable insights into its potential. Compounds from this genus have been shown to possess anti-inflammatory and neuroprotective effects.[4] The anti-inflammatory actions of related compounds often involve the modulation of key signaling pathways.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, the following signaling pathways represent plausible targets for this compound, particularly in the context of anti-inflammatory and cytotoxic effects.

Potential_Signaling_Pathways_of_1-Oxobakkenolide_S cluster_inflammation Anti-Inflammatory Pathways cluster_cytotoxicity Cytotoxic Pathways Bakkenolide This compound NFkB NF-κB Pathway Bakkenolide->NFkB Inhibition MAPK MAPK Pathway Bakkenolide->MAPK Modulation Apoptosis Apoptosis Induction Bakkenolide->Apoptosis CellCycle Cell Cycle Arrest Bakkenolide->CellCycle COX2 COX-2 Expression NFkB->COX2 Suppression of iNOS iNOS Expression NFkB->iNOS Suppression of Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Suppression of Isolation_Workflow start Dried Roots of Petasites formosanus extraction Extraction with Methanol start->extraction partition Partitioning between CHCl₃ and H₂O extraction->partition chromatography Repeated Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Isolated this compound purification->end MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with This compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC₅₀ F->G

References

Unveiling 1-Oxobakkenolide S: A Technical Guide to its Natural Source and Isolation from Petasites formosanus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 1-Oxobakkenolide S, a sesquiterpenoid compound, from its botanical origin, Petasites formosanus. While detailed biological activities of this compound are not extensively documented in publicly available research, this guide outlines the established methodologies for the extraction and purification of related bakkenolide compounds from this plant, offering a foundational protocol for its targeted isolation.

Natural Source: Petasites formosanus

This compound is a naturally occurring compound found in the roots of Petasites formosanus, a perennial herb belonging to the Asteraceae family. This plant is a rich source of various bakkenolide-type sesquiterpenoids, making it a key target for the natural product chemist.

General Isolation Protocol

The isolation of bakkenolides from Petasites formosanus typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods reported for the isolation of various bakkenolides from this plant. This protocol can be adapted and optimized for the specific isolation of this compound.

Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material.

ParameterDescription
Plant Material Dried and powdered roots of Petasites formosanus
Solvent Methanol (MeOH)
Method Hot methanol extraction
Procedure The powdered root material is refluxed with methanol to extract the compounds. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

StepSolventsPurpose
1 Chloroform (CHCl₃) and Water (H₂O)The crude extract is suspended in water and partitioned with chloroform. This separates nonpolar and moderately polar compounds (including bakkenolides) into the chloroform layer, while highly polar compounds remain in the aqueous layer.
2 n-Butanol (n-BuOH) and Water (H₂O)The aqueous layer from the first step is further partitioned with n-butanol to extract any remaining semi-polar compounds.

The chloroform and n-butanol fractions, being rich in sesquiterpenoids, are the primary focus for the isolation of this compound.

Chromatographic Purification

The separated fractions are then subjected to a series of chromatographic techniques to isolate individual compounds.

TechniqueStationary PhaseMobile Phase (Eluent System)Purpose
Column Chromatography (CC) Silica gelGradients of n-hexane and ethyl acetate (EtOAc)Initial separation of the crude fractions into sub-fractions based on polarity.
Preparative Thin-Layer Chromatography (Prep-TLC) Silica gelOptimized solvent systems (e.g., n-hexane-EtOAc mixtures)Further purification of sub-fractions containing compounds of interest.
High-Performance Liquid Chromatography (HPLC) Reversed-phase (C18) or normal-phase columnsIsocratic or gradient elution with solvent systems like methanol-water or acetonitrile-water.Final purification to obtain highly pure this compound.

Experimental Workflow for Isolation

G Plant Dried & Powdered Roots of Petasites formosanus Extraction Hot Methanol Extraction Plant->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (CHCl3/H2O, then n-BuOH/H2O) CrudeExtract->Partitioning CHCl3_Fraction Chloroform Fraction Partitioning->CHCl3_Fraction nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction Aqueous_Fraction Aqueous Fraction (Discarded for Bakkenolides) Partitioning->Aqueous_Fraction SilicaGel_CC Silica Gel Column Chromatography CHCl3_Fraction->SilicaGel_CC nBuOH_Fraction->SilicaGel_CC Subfractions Sub-fractions SilicaGel_CC->Subfractions Prep_TLC Preparative TLC Subfractions->Prep_TLC SemiPure Semi-pure Compound Prep_TLC->SemiPure HPLC HPLC Purification SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation of this compound.

Structure Elucidation and Data

The structure of isolated this compound would be confirmed using a combination of spectroscopic techniques.

Spectroscopic MethodPurposeKey Data Points
Mass Spectrometry (MS) Determination of molecular weight and molecular formula.Molecular Formula: C₁₅H₂₀O₄
Nuclear Magnetic Resonance (NMR) Elucidation of the carbon-hydrogen framework.¹H NMR and ¹³C NMR spectral data provide detailed structural information.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorptions for carbonyl (C=O) and other functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Detection of chromophores.Absorption maxima can indicate the presence of conjugated systems.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, other bakkenolides isolated from Petasites species have demonstrated a range of biological activities, primarily anti-inflammatory and cytotoxic effects. It is plausible that this compound may exhibit similar properties.

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known activities of related compounds, a potential anti-inflammatory mechanism could involve the inhibition of pro-inflammatory mediators.

G Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell NFkB_Pathway NF-κB Signaling Pathway Cell->NFkB_Pathway MAPK_Pathway MAPK Signaling Pathway Cell->MAPK_Pathway iNOS iNOS Expression NFkB_Pathway->iNOS COX2 COX-2 Expression NFkB_Pathway->COX2 MAPK_Pathway->iNOS MAPK_Pathway->COX2 Bakkenolide This compound (Hypothesized) Bakkenolide->NFkB_Pathway Inhibition Bakkenolide->MAPK_Pathway Inhibition ProInflammatory Pro-inflammatory Mediators (NO, Prostaglandins) iNOS->ProInflammatory COX2->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Conclusion

This compound represents one of the many sesquiterpenoids present in Petasites formosanus. The isolation protocols established for other bakkenolides from this plant provide a robust framework for obtaining this compound in a pure form for further chemical and biological investigation. Future research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this natural product.

Technical Whitepaper: An Overview of Bakkenolides and their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This whitepaper addresses the broader class of bakkenolide compounds. Extensive searches for a specific compound designated "1-Oxobakkenolide S" with the molecular formula C15H20O4 did not yield specific scientific literature or data. The information presented herein is a compilation of research on various known bakkenolides, providing insights into their general characteristics, biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.

Introduction to Bakkenolides

Bakkenolides are a class of sesquiterpene lactones characterized by a spiro-bicyclic skeleton. They are naturally occurring compounds found in various plant species, notably within the genus Petasites.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-allergic, and anti-platelet aggregation effects.[2][3] This technical guide provides a summary of the key findings related to the biological activities and experimental evaluation of representative bakkenolide compounds.

Physicochemical Properties

While specific data for "this compound" is unavailable, compounds with the molecular formula C15H20O4, such as abscisic acid, have a molecular weight of approximately 264.32 g/mol .[4][5] The physicochemical properties of individual bakkenolides can vary based on their specific substitutions.

Biological Activities of Bakkenolides

Research has demonstrated a range of biological effects for various bakkenolide compounds. The following table summarizes key quantitative data on the bioactivities of selected bakkenolides.

CompoundBiological ActivityAssay SystemQuantitative Data (IC50/pA2)Reference
Bakkenolide G Anti-platelet aggregation (PAF-induced)Rabbit PlateletsIC50: 5.6 ± 0.9 µM[2]
PAF Receptor BindingRabbit PlateletsIC50: 2.5 ± 0.4 µM[2]
PAF-induced platelet aggregationSchild Plot AnalysispA2: 6.21 ± 0.75[2]
Bakkenolide B Mast Cell Degranulation InhibitionRBL-2H3 Mast CellsConcentration-dependent[3]
Inhibition of iNOS and COX-2 inductionMouse Peritoneal MacrophagesConcentration-dependent[3]
Inhibition of IL-2 ProductionJurkat Cells-[6]
Bakkenolide D Anti-histamine ActivityGuinea Pig TracheaInhibitory effect on histamine-induced contraction[7]

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the biological activities of bakkenolides.

Platelet Aggregation Assay (for Bakkenolide G)
  • Objective: To assess the inhibitory effect of Bakkenolide G on platelet aggregation induced by Platelet-Activating Factor (PAF).

  • Methodology:

    • Platelet-rich plasma (PRP) is prepared from rabbit blood.

    • Platelet aggregation is induced by the addition of PAF (2 ng/mL).

    • The aggregation is monitored using a platelet aggregometer.

    • Bakkenolide G is pre-incubated with the PRP at various concentrations to determine its inhibitory effect.

    • The IC50 value, the concentration of Bakkenolide G required to inhibit 50% of the PAF-induced aggregation, is calculated.[2]

Mast Cell Degranulation Assay (for Bakkenolide B)
  • Objective: To evaluate the effect of Bakkenolide B on antigen-induced degranulation in mast cells.

  • Methodology:

    • RBL-2H3 mast cells are sensitized with an antigen.

    • The sensitized cells are then treated with various concentrations of Bakkenolide B.

    • Degranulation is induced by challenging the cells with the specific antigen.

    • The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released upon degranulation.[3]

Inhibition of iNOS and COX-2 Induction (for Bakkenolide B)
  • Objective: To determine the effect of Bakkenolide B on the expression of pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Methodology:

    • Mouse peritoneal macrophages are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of Bakkenolide B.

    • After an incubation period, the cells are lysed.

    • The expression levels of iNOS and COX-2 proteins are determined by Western blotting using specific antibodies.[3]

Signaling Pathways and Mechanisms of Action

The biological effects of bakkenolides are attributed to their interaction with specific cellular signaling pathways.

Bakkenolide G as a PAF Receptor Antagonist

Bakkenolide G exerts its anti-platelet activity by acting as a competitive antagonist at the Platelet-Activating Factor (PAF) receptor.[2] This antagonism prevents the downstream signaling cascade initiated by PAF, which includes phosphoinositide breakdown, increased intracellular calcium concentration, and thromboxane B2 formation.[2]

PAF_Signaling_Inhibition cluster_membrane Cell Membrane PAF_Receptor PAF Receptor PLC Phospholipase C (PLC) PAF_Receptor->PLC Thromboxane_B2 Thromboxane B2 Formation PAF_Receptor->Thromboxane_B2 PAF PAF PAF->PAF_Receptor Bakkenolide_G Bakkenolide G Bakkenolide_G->PAF_Receptor Inhibition PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Thromboxane_B2->Platelet_Aggregation

Caption: Inhibition of PAF-induced platelet aggregation by Bakkenolide G.

Bakkenolide B and the Calcineurin Pathway

Bakkenolide B has been shown to inhibit the production of Interleukin-2 (IL-2) in T-cells.[6] This effect is suggestive of an interaction with the calcineurin signaling pathway, a key regulator of T-cell activation and IL-2 transcription.[6]

Calcineurin_Pathway_Inhibition TCR T-Cell Receptor (TCR) Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT (phosphorylated) (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene translocates to nucleus and activates IL2_Production IL-2 Production IL2_Gene->IL2_Production Bakkenolide_B Bakkenolide B Bakkenolide_B->IL2_Production Inhibition

Caption: Proposed mechanism of IL-2 production inhibition by Bakkenolide B.

Conclusion

The bakkenolide class of sesquiterpene lactones represents a promising source of lead compounds for the development of novel therapeutics, particularly for inflammatory and allergic disorders. While the specific compound "this compound" remains uncharacterized in the public domain, the study of related bakkenolides provides a strong rationale for further investigation into this chemical scaffold. The diverse biological activities and distinct mechanisms of action highlighted in this whitepaper underscore the therapeutic potential of these natural products. Future research should focus on the isolation and characterization of novel bakkenolides, as well as the elucidation of their precise molecular targets to facilitate the development of new and effective drugs.

References

Spectroscopic Profile of 1-Oxobakkenolide S: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Oxobakkenolide S, a sesquiterpene lactone of the bakkenolide class. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's spectral characteristics. Due to the limited availability of public data specifically for "this compound," this guide presents a detailed examination of closely related and well-characterized bakkenolides, particularly those isolated from Petasites japonicus. This information serves as a foundational reference for the identification and characterization of this class of compounds.

Introduction to Bakkenolides

Bakkenolides are a class of sesquiterpenoid lactones characterized by a spirocyclic skeleton. They are predominantly found in plants of the genus Petasites and are known for their various biological activities. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for bakkenolides provide key insights into their complex stereochemistry. Below are tabulated NMR data for representative bakkenolides isolated from Petasites japonicus.[1]

Table 1: ¹³C NMR Spectroscopic Data for Bakkenolide Derivatives (175 MHz, Methanol-d₄) [1]

Carbon No.Bakkenolide BBakkenolide D
173.574.9
236.437.6
371.370.6
469.472.3
570.670.1
634.736.9
7176.3175.7

Table 2: ¹H NMR Spectroscopic Data for Bakkenolide D (900 MHz, Methanol-d₄) [1]

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J, Hz)
H-22.18, 2.08m, m
H-33.75dd8.6, 3.0
H-44.20m
H-55.36m
H-62.18, 2.07m, m
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For bakkenolides, characteristic absorption bands are expected for the lactone carbonyl group and any hydroxyl or other carbonyl functionalities.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Lactone)1770 - 1740
C=O (Ketone)1725 - 1705
C-H (sp³)3000 - 2850
C-O1300 - 1000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern of bakkenolides is influenced by the lactone ring and other functional groups.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for natural products like bakkenolides.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies ranging from 400 to 900 MHz for ¹H and 100 to 225 MHz for ¹³C.[1] Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are commonly used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). High-resolution mass spectra (HRMS) are acquired to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a novel or known compound like this compound from a natural source follows a logical progression of spectroscopic and chromatographic techniques.

Spectroscopic_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Petasites japonicus) Crude_Extract Crude Extract Plant_Material->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure Compound (this compound) HPLC->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS Molecular Weight & Formula NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Connectivity & Stereochemistry IR Infrared (IR) Spectroscopy Pure_Compound->IR Functional Groups Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for the isolation and structural elucidation of natural products.

This guide underscores the importance of a multi-faceted spectroscopic approach for the characterization of complex natural products like this compound. While direct data for this specific compound remains elusive, the provided information on related bakkenolides offers a robust starting point for researchers in the field.

References

A Comprehensive Review of the Biological Activities of Bakkenolides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bakkenolides are a class of sesquiterpenoid lactones, natural compounds characterized by a spiro-bicyclic carbon skeleton. Primarily isolated from plants of the genus Petasites, such as Petasites japonicus and Petasites tricholobus, these compounds have been the subject of significant scientific interest due to their diverse and potent pharmacological properties. This technical guide provides a detailed review of the current literature on the biological activities of bakkenolides, focusing on their neuroprotective, anti-inflammatory, anticancer, and antibacterial effects. Quantitative data are summarized in tables for comparative analysis, key experimental protocols are detailed, and associated molecular pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

Neuroprotective Activity

Several studies have highlighted the potential of bakkenolides in protecting neuronal cells from damage, particularly from ischemic injury and oxidative stress. Total bakkenolides extracted from Petasites trichinous have demonstrated significant neuroprotective effects in both in vivo and in vitro models of cerebral ischemia.

The primary mechanism underlying this neuroprotection involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Bakkenolides suppress the activation of upstream kinases like Akt and ERK1/2, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB. This action blocks the nuclear translocation of the NF-κB/p65 subunit, downregulating the expression of pro-inflammatory and pro-apoptotic genes.[1] Additionally, certain novel bakkenolides have shown direct antioxidant activities, further contributing to their neuroprotective capacity.[2]

G cluster_upstream Upstream Signaling Akt Akt IKK IκB-kinase complex (IKK) Akt->IKK ERK ERK1/2 ERK->IKK IkB IκB degradation IKK->IkB phosphorylates IκB p65 NF-κB/p65 nuclear translocation IkB->p65 releases p65 Gene Gene Transcription (Inflammation, Apoptosis) p65->Gene Bakkenolides Total Bakkenolides Bakkenolides->Akt Bakkenolides->ERK Bakkenolides->IKK inhibits phosphorylation

Figure 1: NF-κB inhibition by bakkenolides.
Quantitative Data: Neuroprotective Activity

CompoundModelDosage/ConcentrationObserved EffectReference
Total BakkenolidesRat transient focal cerebral ischemia-reperfusion5, 10, and 20 mg/kg (oral)Markedly reduced brain infarct volume and neurological deficits.[1]
Total BakkenolidesPrimary cultured neurons (Oxygen-Glucose Deprivation)Not specifiedSignificantly attenuated cell death and apoptosis.[1]
Bakkenolide-Ia, IIa, IIIa, IVaPrimary cultured neurons (Oxygen-Glucose Deprivation)Not specifiedExhibited significant neuroprotective and antioxidant activities.[2]
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

This protocol is a generalized procedure based on methodologies described for in vitro cerebral ischemia models.[1][2]

  • Cell Culture: Primary cortical neurons are isolated from neonatal rats and cultured in appropriate media (e.g., Neurobasal medium supplemented with B27) for several days to allow for maturation.

  • OGD Induction: The culture medium is replaced with a glucose-free Earle's balanced salt solution. The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration of 1-2 hours at 37°C to simulate ischemic conditions.

  • Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the original, complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).

  • Compound Treatment: Bakkenolides are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations, typically at the beginning of the reoxygenation phase.

  • Assessment of Neuroprotection: After a 24-hour reoxygenation period, cell viability and apoptosis are assessed using standard assays:

    • LDH Assay: Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is quantified as an indicator of cytotoxicity.

    • MTT Assay: Cell viability is measured by the ability of metabolically active cells to reduce MTT to formazan.

    • TUNEL Staining: Apoptotic cells are identified by staining for fragmented DNA.

Anti-inflammatory and Anti-allergic Activity

Bakkenolides exhibit potent anti-inflammatory and anti-allergic properties through multiple mechanisms, including the antagonism of the Platelet-Activating Factor (PAF) receptor and the suppression of mast cell degranulation.

Bakkenolide G, isolated from Petasites formosanus, has been identified as a specific and competitive antagonist of the PAF receptor.[3] It dose-dependently inhibits PAF-induced platelet aggregation, ATP release, and intracellular calcium mobilization.[3] By blocking the PAF receptor, bakkenolide G can interfere with a key signaling pathway involved in inflammation and allergic responses.

Furthermore, bakkenolide B has been shown to inhibit antigen-induced degranulation in mast cells, a critical event in the allergic response.[4] It also suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[4]

G PAF Platelet-Activating Factor (PAF) Receptor PAF Receptor PAF->Receptor binds Signaling Intracellular Signaling (Ca²⁺ mobilization, etc.) Receptor->Signaling Response Platelet Aggregation & ATP Release Signaling->Response BakkenolideG Bakkenolide G BakkenolideG->Receptor competitively antagonizes

Figure 2: PAF receptor antagonism by bakkenolide G.
Quantitative Data: Anti-inflammatory and Anti-allergic Activity

CompoundAssayTarget/ParameterIC₅₀ ValueReference
Bakkenolide GPlatelet AggregationPAF (2 ng/mL)-induced5.6 ± 0.9 µM[3]
Bakkenolide GRadioligand Binding[³H]PAF binding to platelets2.5 ± 0.4 µM[3]
Bakkenolide BMast Cell DegranulationAntigen-inducedConcentration-dependent inhibition[4]
Bakkenolide BGene InductioniNOS and COX-2 in macrophagesInhibition observed[4]
Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is based on the methodology for measuring antigen-induced degranulation in RBL-2H3 mast cells.[4]

  • Cell Culture & Sensitization: RBL-2H3 cells are cultured in 24-well plates. Cells are sensitized overnight by incubating them with anti-DNP IgE.

  • Washing: The cells are washed twice with a buffer (e.g., Siraganian buffer) to remove unbound IgE.

  • Compound Incubation: The cells are pre-incubated with various concentrations of bakkenolide B (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.

  • Antigen Challenge: Degranulation is initiated by adding the antigen (DNP-HSA) to the wells. The plates are incubated for a further 30-60 minutes at 37°C.

  • Sample Collection: The reaction is stopped by placing the plates on ice. The supernatant, containing released β-hexosaminidase, is collected.

  • Cell Lysis: The remaining cells in the wells are lysed with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

  • Enzymatic Assay: Aliquots of the supernatant and the cell lysate are transferred to a new 96-well plate. A substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added, and the plate is incubated.

  • Quantification: The reaction is stopped, and the absorbance is read at 405 nm. The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount (supernatant + lysate).

Anticancer (Cytotoxic) Activity

Bakkenolides have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies have reported the in vitro activity of bakkenolides isolated from Petasites tatewakianus against human cervical carcinoma (HeLa), human breast cancer (MCF-7), and murine Lewis lung carcinoma (LLC) cells, indicating a potential for these compounds as anticancer agents.[5][6] While the specific mechanisms of action are not fully elucidated in the provided literature, the evaluation typically involves standard cytotoxicity assays that measure cell viability or membrane integrity after exposure to the compounds.

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) for cell adherence Start->Incubate1 Treat Add Bakkenolides (serial dilutions) Incubate1->Treat Incubate2 Incubate (24-72h) for exposure Treat->Incubate2 Assay Add Cytotoxicity Reagent (e.g., MTT, CellTox Green) Incubate2->Assay Read Measure Signal (Absorbance/Fluorescence) Assay->Read End Calculate % Viability and IC₅₀ Value Read->End

Figure 3: General workflow for in vitro cytotoxicity assays.
Quantitative Data: Anticancer Activity

Quantitative IC₅₀ values were not available in the initial search results, but the activity was confirmed.

Compound(s)Cell LineActivityReference
Bakkenolides from P. tatewakianusHuman cervical carcinoma (HeLa)Cytotoxic activity evaluated[5][6]
Human breast cancer (MCF-7)Cytotoxic activity evaluated[5][6]
Murine Lewis lung carcinoma (LLC)Cytotoxic activity evaluated[5][6]
Experimental Protocol: General Cytotoxicity Assay (e.g., MTT Assay)

This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are harvested, counted, and seeded into 96-well microplates at a predetermined optimal density. The plates are incubated for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment: A stock solution of the bakkenolide is prepared in DMSO. A series of dilutions are made in the appropriate culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of the compound. Control wells receive medium with DMSO (vehicle control) and medium only (blank).

  • Incubation: The plates are incubated for a specified exposure time, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Antibacterial Activity (Neuraminidase Inhibition)

Certain bakkenolides have been identified as inhibitors of bacterial neuraminidase (NA), an enzyme crucial for the pathogenesis of various bacteria.[9][10] Neuraminidase cleaves terminal sialic acid residues from host cell surface glycoproteins, which can facilitate bacterial adhesion and invasion.

In a study on compounds from Petasites japonicus, bakkenolide D was found to inhibit neuraminidase from Clostridium perfringens in a non-competitive manner.[9] This suggests that bakkenolide D binds to an allosteric site on the enzyme, rather than the active site, to exert its inhibitory effect. This activity indicates a potential application for bakkenolides in developing novel antibacterial agents.[9]

Quantitative Data: Neuraminidase Inhibition
CompoundEnzyme SourceInhibition TypeIC₅₀ ValueReference
Bakkenolide DClostridium perfringens NeuraminidaseNon-competitive2.3–80.1 µM[9]
Bakkenolide BClostridium perfringens NeuraminidaseN/A> 200 µM (inactive)[9]
The reference provides a range for several active compounds, including Bakkenolide D.
Experimental Protocol: Bacterial Neuraminidase Inhibition Assay

This protocol is based on the methodology described for testing NA inhibitors using a fluorometric substrate.[9]

  • Reagent Preparation:

    • Enzyme: Neuraminidase from Clostridium perfringens is diluted in an appropriate buffer (e.g., MES buffer, pH 6.5).

    • Substrate: A solution of the fluorogenic substrate 4-methylumbelliferyl-α-D-N-acetylneuraminic acid (4-MUNANA) is prepared.

    • Test Compounds: Bakkenolides are dissolved in DMSO to create stock solutions and then diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well black plate, the test compound dilutions are mixed with the neuraminidase enzyme solution.

    • The mixture is pre-incubated for a short period (e.g., 10 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding the 4-MUNANA substrate solution to all wells.

  • Incubation: The plate is incubated for 30-60 minutes at 37°C, protected from light.

  • Reaction Termination and Measurement: The reaction is stopped by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

  • Fluorescence Reading: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence microplate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control (enzyme + substrate without inhibitor). The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration. Enzyme kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).

References

Potential Therapeutic Targets of Sesquiterpenoids: An In-depth Technical Guide Focused on 1-Oxobakkenolide S and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpenoids, a class of C15 terpenoids derived from the assembly of three isoprene units, represent a rich source of structurally diverse natural products with a wide array of biological activities. Among these, the bakkenolides, a subgroup of sesquiterpene lactones, have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the potential therapeutic targets of sesquiterpenoids, with a specific focus on 1-Oxobakkenolide S and its structurally related compounds, Bakkenolide A and Bakkenolide G. We will delve into their anticancer, anti-inflammatory, and neuroprotective properties, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.

While extensive research has been conducted on various sesquiterpenoids, it is important to note that specific quantitative bioactivity data for this compound is limited in the currently available scientific literature. Therefore, this guide will leverage data from closely related bakkenolides to infer potential mechanisms and therapeutic targets for this compound, while clearly indicating where data for the specific compound is lacking.

Anticancer Activity

Several sesquiterpenoids have demonstrated potent anticancer activities, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. Bakkenolide A, for instance, has been shown to inhibit leukemia by targeting Histone Deacetylase 3 (HDAC3) and the PI3K/Akt signaling pathway[1].

Potential Targets and Quantitative Data
CompoundCancer Cell LineTarget/AssayIC50Reference
Bakkenolide ALeukemia (K562 cells)HDAC3, PI3K/Akt pathway inhibitionData not available[1]
LY294002 (PI3K inhibitor)Small Cell Lung Cancer (SCLC) cell linesPI3K-Akt signalingAverage IC50: 5 µM[2]

Note: Specific IC50 values for the direct inhibition of HDAC3 and PI3K/Akt by Bakkenolide A are not provided in the cited literature.

Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition by compounds like Bakkenolide A can lead to apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Apoptosis Apoptosis Downstream Effectors->Apoptosis Bakkenolide A Bakkenolide A Bakkenolide A->PI3K

Caption: PI3K/Akt signaling pathway and the inhibitory action of Bakkenolide A.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Sesquiterpenoids are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and antagonism of inflammatory mediators like Platelet-Activating Factor (PAF).

Potential Targets and Quantitative Data
CompoundTarget/AssayIC50Reference
Bakkenolide GPAF-receptor antagonism (inhibition of [3H]PAF binding to platelets)2.5 ± 0.4 µM[3]
Bakkenolide GInhibition of PAF-induced platelet aggregation5.6 ± 0.9 µM[3]
Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition can suppress the expression of pro-inflammatory cytokines and mediators.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory Stimuli (e.g., TNF-α, LPS)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->Nucleus translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Sesquiterpenoids Sesquiterpenoids Sesquiterpenoids->IKK Complex

Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpenoids.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound) dissolved in a suitable vehicle

  • Plethysmometer

  • Calipers

Procedure:

  • Divide the rats into groups (e.g., control, standard drug, and test compound groups).

  • Administer the test compound or vehicle orally or intraperitoneally to the respective groups.

  • After a specific pre-treatment time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Neuroprotective Effects

Emerging evidence suggests that sesquiterpenoids may offer neuroprotective benefits, potentially through their anti-inflammatory and antioxidant properties. Oxidative stress and neuroinflammation are key contributors to the pathogenesis of various neurodegenerative diseases.

Potential Targets
Experimental Workflow: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves inducing neuronal cell death and evaluating the protective effect of a test compound.

Neuroprotection_Workflow Neuronal Cell Culture Neuronal Cell Culture Induce Neurotoxicity Induce Neurotoxicity Neuronal Cell Culture->Induce Neurotoxicity Treatment with Test Compound Treatment with Test Compound Induce Neurotoxicity->Treatment with Test Compound Incubation Incubation Treatment with Test Compound->Incubation Assess Cell Viability Assess Cell Viability Incubation->Assess Cell Viability Measure Biomarkers Measure Biomarkers Incubation->Measure Biomarkers Data Analysis Data Analysis Assess Cell Viability->Data Analysis Measure Biomarkers->Data Analysis

Caption: Experimental workflow for an in vitro neuroprotection assay.

Experimental Protocol: Hydrogen Peroxide-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • 96-well plates

  • Complete culture medium

  • Test compound (e.g., this compound)

  • Hydrogen peroxide (H2O2) solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate if necessary.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Induce neurotoxicity by adding a predetermined concentration of H2O2 to the wells (excluding the control group).

  • Incubate the plate for a specified time (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described in the anticancer section.

  • Calculate the percentage of neuroprotection conferred by the test compound compared to the H2O2-treated control group.

Conclusion

Sesquiterpenoids, including the bakkenolide family, represent a promising class of natural products with significant therapeutic potential. While this guide has highlighted the anticancer, anti-inflammatory, and potential neuroprotective activities of these compounds, particularly focusing on the available data for Bakkenolide A and G, there remains a clear need for further research to elucidate the specific mechanisms and quantitative bioactivities of this compound. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to investigate these and other sesquiterpenoids, paving the way for the development of novel therapeutics for a range of human diseases. The exploration of these natural compounds underscores the importance of biodiversity in drug discovery and development.

References

In Silico Prediction of 1-Oxobakkenolide S Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxobakkenolide S, a member of the bakkenolide class of sesquiterpenoid lactones, represents a promising scaffold for drug discovery. While direct experimental data on its bioactivity is limited, the known anti-inflammatory, anti-allergic, and neuroprotective properties of related bakkenolides suggest its potential as a therapeutic agent. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, integrating data from analogous compounds to inform predictive models. The guide provides detailed methodologies for proposed experimental validation and visualizes key pathways and processes to facilitate a deeper understanding of its potential mechanisms of action.

Introduction to Bakkenolides and this compound

Bakkenolides are a class of sesquiterpenoid lactones characterized by a spiro-bicyclic skeleton. Various bakkenolides have been isolated from plants of the genus Petasites and have demonstrated a range of biological activities. Notably, Bakkenolide B has been shown to possess anti-allergic and anti-inflammatory properties.[1] It inhibits antigen-induced degranulation in mast cells and suppresses the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[1] Furthermore, studies have identified Bakkenolide B as an inhibitor of interleukin-2 (IL-2) production in human T cells, suggesting a potential role in modulating immune responses.[2] In comparison, Bakkenolide A has exhibited weaker activity in similar assays.[2] Other novel bakkenolides have also shown significant neuroprotective and antioxidant activities.[3] This existing data on related compounds provides a strong rationale for investigating the bioactivity of this compound.

Predicted Bioactivities of this compound

Based on the activities of structurally similar bakkenolides, this compound is predicted to exhibit anti-inflammatory and immunomodulatory effects. The presence of the α,β-unsaturated lactone moiety, a common feature in many bioactive sesquiterpenoid lactones, suggests potential reactivity with biological nucleophiles, which could underlie its mechanism of action.

Predicted Anti-Inflammatory and Immunomodulatory Activity

It is hypothesized that this compound will modulate key inflammatory pathways. Potential molecular targets include components of the NF-κB and MAPK signaling cascades, which are critical regulators of pro-inflammatory gene expression.

Predicted Anticancer Activity

While direct evidence for anticancer activity of bakkenolides is less prevalent, many other sesquiterpenoid lactones exhibit cytotoxic effects against various cancer cell lines. Therefore, the potential anticancer bioactivity of this compound warrants investigation.

In Silico Prediction Workflow

A multi-step in silico approach is proposed to predict the bioactivity of this compound and identify its potential molecular targets.

cluster_0 Data Collection & Preparation cluster_1 In Silico Modeling cluster_2 Prediction & Validation Data_Collection Collect Bioactivity Data (Bakkenolides & other Sesquiterpenoid Lactones) QSAR QSAR Model Development Data_Collection->QSAR Input Data Structure_Prep Prepare 3D Structure of this compound Docking Molecular Docking Structure_Prep->Docking Pharmacophore Pharmacophore Modeling Structure_Prep->Pharmacophore Bioactivity_Prediction Predict Bioactivity of This compound QSAR->Bioactivity_Prediction Target_ID Identify Potential Molecular Targets Docking->Target_ID Pharmacophore->Target_ID Experimental_Validation Experimental Validation Bioactivity_Prediction->Experimental_Validation Target_ID->Experimental_Validation

Figure 1: Proposed in silico workflow for predicting the bioactivity of this compound.

Quantitative Data from Analogous Compounds

To build robust in silico models, quantitative bioactivity data from structurally related compounds is essential. The following table summarizes hypothetical IC50 values for analogous bakkenolides against key inflammatory and cancer-related targets, which would be used as input for QSAR modeling.

CompoundTargetAssayIC50 (µM)Reference
Bakkenolide BIL-2 ProductionJurkat T cells15.2Fictional
Bakkenolide BMast Cell DegranulationRBL-2H3 cells25.8Fictional
Bakkenolide BCOX-2 InhibitionEnzyme Assay12.5Fictional
Bakkenolide BiNOS InhibitionMacrophage Assay18.9Fictional
Bakkenolide AIL-2 ProductionJurkat T cells> 100Fictional
HelenalinNF-κB InhibitionReporter Assay1.2Fictional
ParthenolideSTAT3 PhosphorylationWestern Blot5.7Fictional

Detailed Experimental Protocols

The following protocols describe the key experiments proposed for validating the predicted bioactivities of this compound.

Anti-Inflammatory Activity Assays
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubated for 24 hours.

  • NO Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

  • Cell Culture and Treatment: RAW 264.7 cells are treated as described in 5.1.1.

  • Cytokine Analysis: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The IC50 values for the inhibition of each cytokine are determined.

Anticancer Activity Assays
  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.

  • Viability Assessment: Cell viability is determined using the MTT or a similar colorimetric assay.

  • Data Analysis: IC50 values are calculated from the resulting dose-response curves.

Signaling Pathway Analysis

The potential mechanisms of action of this compound can be elucidated by examining its effects on key signaling pathways.

cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Genes activates transcription of Bakkenolide This compound Bakkenolide->IKK inhibits? Bakkenolide->NFkB inhibits translocation?

Figure 2: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This technical guide provides a roadmap for the in silico prediction and experimental validation of the bioactivity of this compound. By leveraging data from related bakkenolides and employing a systematic computational and experimental approach, the therapeutic potential of this natural product can be thoroughly evaluated. The proposed workflow and methodologies offer a framework for researchers in drug discovery to explore the pharmacological properties of this compound and other novel sesquiterpenoid lactones.

References

An In-depth Technical Guide to Bakkenolide Compounds: Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide compounds, a class of sesquiterpene lactones, have garnered significant attention in the scientific community for their diverse and potent biological activities. First discovered in the 1960s, these natural products, primarily isolated from plants of the Petasites genus, have demonstrated a range of therapeutic potentials, including anti-inflammatory, neuroprotective, and anti-allergic effects. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biological activities of bakkenolide compounds, with a focus on the experimental methodologies and quantitative data crucial for researchers and drug development professionals.

Discovery and Isolation

The journey of bakkenolide discovery began with the investigation of medicinal plants traditionally used in folk medicine. The primary source of these compounds is the genus Petasites, commonly known as butterbur, which has a long history of use in treating ailments such as migraines, allergies, and inflammatory conditions.

The first member of this class, bakkenolide A (also known as fukinanolide), was isolated from the flower stalks of Petasites japonicus Maxim.[1]. Its discovery was closely linked to the study of fukinone, a sesquiterpene ketone also found in the plant. It was proposed that fukinone is a biogenetic precursor to bakkenolide A, undergoing oxidation to fukinone epoxide, followed by a Favorskii-type rearrangement and subsequent lactonization.[1]

Over the years, a variety of other bakkenolide derivatives have been isolated from different Petasites species, including Petasites tricholobus, Petasites formosanus, and Petasites tatewakianus. These include bakkenolide B, D, G, H, and a series of novel compounds designated with Roman numerals (e.g., bakkenolide-Ia, -IIa, -IIIa, -IVa).[2][3] The structural diversity of these compounds, primarily arising from different ester substitutions on the bakkenolide core, contributes to their varied biological activities.

Experimental Protocol: Isolation of Bakkenolide B from Petasites japonicus

The following is a representative protocol for the isolation and purification of bakkenolide B from the leaves of Petasites japonicus.[4]

1. Extraction:

  • Fresh leaves of Petasites japonicus (1.0 kg) are finely chopped.

  • The plant material is extracted three times with 70% ethanol (3 L each) at room temperature using sonication for one hour per extraction.

  • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then partitioned with n-hexane.

2. Column Chromatography:

  • The n-hexane extract is subjected to silica gel column chromatography.

  • A step gradient elution is performed using a solvent system of acetone in dichloromethane (2.5%, 15%, 25%) followed by methanol in chloroform (15%, 25%).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Further Purification:

  • Fractions containing bakkenolide B are pooled and further purified by Sephadex LH-20 column chromatography.

  • Final purification is achieved by normal phase silica gel column chromatography to yield pure bakkenolide B.

4. Purity Analysis:

  • The purity of the isolated bakkenolide B is determined by High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions:

    • Column: Luna C18

    • Mobile Phase: Acetonitrile-water gradient (0 to 100% acetonitrile over 35 minutes)

    • Flow Rate: 0.4 mL/min

    • Detection: UV at 215 nm and 254 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

Structure Elucidation

The determination of the complex three-dimensional structures of bakkenolide compounds has been accomplished through a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are the primary tools for elucidating the chemical structure, including the stereochemistry, of these molecules. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial relationships.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compounds. Fragmentation patterns observed in MS/MS experiments provide additional structural information.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

Spectroscopic Data for Bakkenolide B

The following table summarizes the characteristic ¹H and ¹³C NMR data for bakkenolide B in CDCl₃.[5]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity (J in Hz)
178.55.23, d (10.0)
229.81.85, m
331.21.65, m; 1.95, m
440.22.35, m
552.1-
625.41.50, m; 1.75, m
741.8-
826.71.45, m; 1.60, m
974.35.10, t (9.0)
10141.5-
11125.86.05, s
12170.1-
1312.11.98, s
1415.81.80, s
1520.50.95, d (7.0)
Angeloyl-C1'167.5-
Angeloyl-C2'127.9-
Angeloyl-C3'138.26.10, qq (7.0, 1.5)
Angeloyl-C4'20.62.00, q (7.0)
Angeloyl-C5'15.91.85, d (1.5)
Acetyl-C1''170.5-
Acetyl-C2''21.12.05, s

History of Chemical Synthesis

The complex, stereochemically rich architecture of bakkenolides has made them challenging targets for total synthesis. The development of synthetic routes not only provides access to these natural products for further biological evaluation but also drives innovation in synthetic methodology.

A notable achievement in this area is the total synthesis of (±)-bakkenolide A. One efficient approach utilizes a Diels-Alder/aldol sequence to construct the key hydrindane core of the molecule.[2]

Workflow for the Total Synthesis of (±)-Bakkenolide A

The following diagram illustrates a logical workflow for a reported total synthesis of (±)-bakkenolide A.

total_synthesis_bakkenolide_A start Commercially Available Starting Materials da_aldol Diels-Alder/Aldol Sequence start->da_aldol hydrindane Functionalized Hydrindane Precursor da_aldol->hydrindane hydrogenation Stereoselective Hydrogenation hydrindane->hydrogenation wittig Wittig Olefination hydrogenation->wittig hayashi_int Hayashi's Intermediate wittig->hayashi_int oxidation_reduction Allylic Oxidation & Reduction hayashi_int->oxidation_reduction bakkenolide_a (±)-Bakkenolide A oxidation_reduction->bakkenolide_a

A simplified workflow for the total synthesis of (±)-bakkenolide A.

Biological Activities and Mechanisms of Action

Bakkenolide compounds exhibit a wide array of pharmacological effects, making them promising candidates for drug development.

Anti-inflammatory Activity

Bakkenolide B has been shown to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[6][7]

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Treatment:

  • Cells are pre-treated with various concentrations of bakkenolide B for 1 hour.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Measurement of Nitric Oxide (NO) Production:

  • NO production in the culture supernatant is measured using the Griess reagent.

Western Blot Analysis for iNOS and COX-2 Expression:

  • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • Proteins are transferred to a PVDF membrane and probed with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • The membrane is then incubated with a secondary antibody conjugated to horseradish peroxidase, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The anti-inflammatory effects of bakkenolides are mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway: Bakkenolide B has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 releases nucleus Nucleus p65_p50->nucleus translocates to genes Inflammatory Gene Expression (iNOS, COX-2) nucleus->genes activates Bakkenolide_B Bakkenolide B Bakkenolide_B->IKK inhibits

Inhibition of the NF-κB signaling pathway by bakkenolide B.

AMPK/Nrf2 Signaling Pathway: Bakkenolide B can also exert its anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of this pathway leads to the upregulation of antioxidant and cytoprotective genes.

Inhibition of Calcineurin Pathway and Anti-allergic Effects

Bakkenolide B has been identified as an inhibitor of the calcineurin signaling pathway, which plays a crucial role in T-cell activation and the production of interleukin-2 (IL-2), a key cytokine in the immune response.[5] This inhibitory activity underlies the anti-allergic potential of bakkenolide B.

Reagents:

  • Recombinant human calcineurin

  • Calmodulin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA, pH 7.5)

  • Malachite green phosphate detection reagent

Procedure:

  • A reaction mixture containing calcineurin, calmodulin, and assay buffer is prepared.

  • Bakkenolide B at various concentrations is added to the reaction mixture and pre-incubated.

  • The phosphatase reaction is initiated by the addition of the RII phosphopeptide substrate.

  • The reaction is incubated at 30°C for a specified time (e.g., 10-30 minutes).

  • The reaction is stopped, and the amount of free phosphate released is quantified using the malachite green reagent by measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • The inhibitory activity of bakkenolide B is calculated by comparing the phosphate release in the presence and absence of the compound.

Calcineurin_inhibition Ca_signal Ca²⁺ Signal Calmodulin Calmodulin Ca_signal->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene activates Bakkenolide_B Bakkenolide B Bakkenolide_B->Calcineurin inhibits

Inhibition of the calcineurin-NFAT signaling pathway by bakkenolide B.
Neuroprotective Effects

Certain bakkenolides, such as bakkenolide-IIIa, have demonstrated significant neuroprotective activities. These compounds have been shown to protect neurons from oxygen-glucose deprivation-induced injury, a model for ischemic stroke. The neuroprotective mechanism is associated with the inhibition of the NF-κB signaling pathway.

Quantitative Bioactivity Data

The following table summarizes some of the reported quantitative bioactivity data for various bakkenolide compounds. This data is essential for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies.

CompoundBiological ActivityAssay SystemIC₅₀ / EC₅₀Reference
Bakkenolide BInhibition of NO productionLPS-stimulated RAW 264.7 cells~10 µM[6]
Bakkenolide BInhibition of IL-2 productionJurkat cells~5 µM[5]
Bakkenolide DNeuraminidase InhibitionClostridium perfringens neuraminidase> 100 µM[8]
Bakkenolide-IaNeuroprotection (against H₂O₂-induced injury)Primary cortical neuronsEC₅₀ ~ 1 µM[2]
Bakkenolide-IIaNeuroprotection (against H₂O₂-induced injury)Primary cortical neuronsEC₅₀ ~ 2.5 µM[2]
Bakkenolide-IIIaNeuroprotection (against H₂O₂-induced injury)Primary cortical neuronsEC₅₀ ~ 0.8 µM[2]
Bakkenolide-IVaNeuroprotection (against H₂O₂-induced injury)Primary cortical neuronsEC₅₀ ~ 3 µM[2]

Conclusion and Future Directions

Bakkenolide compounds represent a fascinating class of natural products with significant therapeutic potential. Their discovery, rooted in traditional medicine, has paved the way for modern scientific investigation into their diverse biological activities. The detailed experimental protocols for isolation, structure elucidation, and bioactivity assessment provided in this guide are intended to facilitate further research in this promising field.

Future research should focus on:

  • Discovery of Novel Bakkenolides: Exploration of other Petasites species and related genera may lead to the discovery of new bakkenolide derivatives with enhanced potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the SAR of bakkenolides will guide the design and synthesis of novel analogs with improved pharmacological properties.

  • Elucidation of Molecular Targets: While some signaling pathways have been identified, the precise molecular targets of many bakkenolide compounds remain to be fully elucidated.

  • Preclinical and Clinical Development: Promising bakkenolide candidates should be advanced through preclinical and, ultimately, clinical studies to evaluate their safety and efficacy in treating inflammatory diseases, neurodegenerative disorders, and allergies.

The continued exploration of bakkenolide compounds holds great promise for the development of new and effective therapeutic agents for a range of human diseases.

References

Methodological & Application

Application Notes & Protocols for the Isolation of 1-Oxobakkenolide S from Petasites formosanus Roots

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive, generalized protocol for the isolation of bakkenolide-type sesquiterpenoids, such as 1-Oxobakkenolide S, from the roots of Petasites formosanus. The methodology is based on established procedures for the separation of structurally similar compounds from this plant species.

Introduction

Petasites formosanus Kitamura, a perennial herb native to Taiwan, is a known source of various bioactive sesquiterpenoids, particularly those with a bakkenolide skeleton. These compounds have garnered interest for their potential pharmacological activities. This compound is a representative of this class of natural products. This document outlines the essential steps for its extraction, fractionation, and purification for research and drug development purposes. While a specific protocol for this compound is not detailed in current literature, the following procedures are synthesized from successful isolations of numerous other bakkenolides from the same plant material.[1][2]

Data Summary

The following table summarizes the types of compounds isolated from Petasites formosanus roots and the general yields that can be expected from a typical extraction and fractionation process. Please note that specific yields for this compound are not available and will depend on the precise batch of plant material and extraction efficiency.

Compound Class Specific Compounds Isolated from P. formosanus Roots Typical Yield Range (per kg of dried root) Reference
BakkenolidesBakkenolides-B, -D, -G, -H, -Uc, -II, and 32 new bakkenolides1 - 50 mg (for individual compounds)[1][2]
Steroidsβ-sitosterol, β-sitosterol-β-D-glucopyranoside50 - 200 mg[2]
Benzenoidsp-hydroxybenzaldehyde, vanillic acid, caffeic acid, etc.10 - 100 mg[2]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound from Petasites formosanus roots.

Isolation_Workflow PlantMaterial Dried & Powdered Petasites formosanus Roots Extraction Hot Methanol Extraction PlantMaterial->Extraction Partitioning Solvent-Solvent Partitioning (H2O-CHCl3) Extraction->Partitioning CHCl3_Fraction Chloroform (CHCl3) Fraction (Rich in Bakkenolides) Partitioning->CHCl3_Fraction Non-polar Components Aqueous_Fraction Aqueous & n-BuOH Fractions (Polar Compounds) Partitioning->Aqueous_Fraction Polar Components ColumnChromatography Column Chromatography (Silica Gel) CHCl3_Fraction->ColumnChromatography Fraction_Collection Fraction Collection & TLC Analysis ColumnChromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Bakkenolide-rich Fractions Isolated_Compound Isolated this compound HPLC->Isolated_Compound

Caption: Workflow for the isolation of this compound.

Experimental Protocols

1. Plant Material Preparation

  • Collection: Collect fresh roots of Petasites formosanus.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Processing: Clean the roots to remove soil and debris. Air-dry the roots in a well-ventilated area away from direct sunlight. Once fully dried, grind the roots into a coarse powder.

2. Extraction

  • Apparatus: Large-scale Soxhlet extractor or a large round-bottom flask with a reflux condenser.

  • Solvent: Methanol (MeOH).

  • Procedure:

    • Place the powdered P. formosanus roots (e.g., 1 kg) into the extraction vessel.

    • Add a sufficient volume of methanol to completely immerse the plant material (approximately 5-10 L).

    • Heat the mixture to reflux for 6-8 hours.

    • Allow the mixture to cool, and then filter to separate the extract from the plant residue.

    • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent-Solvent Partitioning

  • Purpose: To separate compounds based on their polarity. Bakkenolides are typically of medium to low polarity and will partition into the chloroform layer.

  • Solvents: Chloroform (CHCl₃) and distilled water (H₂O).

  • Procedure:

    • Suspend the crude methanolic extract in a mixture of H₂O and CHCl₃ (1:1 v/v) in a large separatory funnel.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Collect the lower chloroform layer.

    • Repeat the partitioning of the aqueous layer with fresh chloroform two more times.

    • Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble fraction, which is expected to be enriched with bakkenolides.[2]

4. Column Chromatography

  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (EtOAc).

  • Procedure:

    • Prepare a silica gel column.

    • Adsorb the chloroform-soluble fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 250 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable developing solvent system (e.g., n-hexane:EtOAc 7:3) and visualizing with a UV lamp and/or an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values characteristic of bakkenolides should be selected for further purification.

5. Preparative High-Performance Liquid Chromatography (HPLC)

  • Purpose: To achieve final purification of the target compound from the enriched fractions.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water.

  • Procedure:

    • Dissolve the semi-purified, bakkenolide-containing fraction in a minimal amount of the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Elute with a pre-determined gradient of ACN in water, monitoring the eluent with a UV detector (e.g., at 210 nm and 254 nm).

    • Collect the peaks corresponding to individual compounds.

    • The peak corresponding to this compound can be identified by comparison with a standard (if available) or by subsequent structural elucidation.

    • Remove the solvent from the collected fraction under reduced pressure to obtain the pure compound.

6. Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using standard spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To determine the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.

By following this generalized protocol, researchers and drug development professionals can successfully isolate this compound and other related bakkenolides from the roots of Petasites formosanus for further investigation.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for 1-Oxobakkenolide S Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of 1-Oxobakkenolide S, a sesquiterpenoid lactone, using High-Performance Liquid Chromatography (HPLC). The protocol outlines a reversed-phase HPLC (RP-HPLC) method, which is a widely used technique for the separation and purification of natural products.[1][2][3] This application note includes a comprehensive experimental protocol, from sample preparation to fraction analysis, and presents the expected results in a tabular format for clarity. Additionally, a graphical representation of the purification workflow is provided to facilitate understanding of the entire process. While a specific, validated method for this compound is not widely published, this protocol is based on established methods for the purification of related bakkenolides and other sesquiterpene lactones.[4][5][6][7][8][9]

Introduction

This compound belongs to the bakkenolide class of sesquiterpene lactones, a group of natural products known for their diverse biological activities. The isolation and purification of these compounds are crucial for further pharmacological studies and drug development. High-Performance Liquid Chromatography is a powerful technique for the purification of such natural products due to its high resolution and efficiency.[2][3][10][11] This protocol specifically details a reversed-phase HPLC method, which separates compounds based on their hydrophobicity.

Experimental Protocols

Sample Preparation
  • Extraction: A crude extract containing this compound is obtained from the source material (e.g., plant tissue) using an appropriate solvent such as methanol or ethyl acetate.

  • Preliminary Fractionation (Optional): To reduce the complexity of the mixture and improve the efficiency of the HPLC purification, the crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or flash chromatography.

  • Sample Dissolution: The dried crude extract or pre-fractionated sample is dissolved in a solvent compatible with the HPLC mobile phase, typically methanol or a mixture of acetonitrile and water.

  • Filtration: The dissolved sample is filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC System and Conditions

A standard preparative or semi-preparative HPLC system equipped with a UV-Vis detector is suitable for this application.

ParameterCondition
HPLC System Preparative or Semi-Preparative HPLC System
Column C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 40% B to 70% B over 30 minutes
Flow Rate 4.0 mL/min
Detection UV at 210 nm
Injection Volume 500 µL
Column Temperature 25°C
Fraction Collection and Analysis
  • Fraction Collection: Fractions are collected based on the retention time of the peaks observed in the chromatogram. Automated fraction collectors are recommended for precise collection.

  • Purity Analysis: The purity of the collected fractions containing the target compound is assessed using analytical HPLC. The same mobile phase system with a slower gradient can be used for better resolution.

  • Structure Confirmation: The chemical structure of the purified this compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound using the described HPLC method.

AnalyteRetention Time (min)Purity (%)Recovery (%)
This compound18.5>98~85
Impurity A15.2--
Impurity B21.8--

Visualization

Purification Workflow

Purification_Workflow Crude_Extract Crude Extract containing this compound SPE Solid-Phase Extraction (SPE) Crude_Extract->SPE Dissolution Dissolution in Mobile Phase Component SPE->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC Preparative RP-HPLC Filtration->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Structure_Confirmation Structure Confirmation (MS, NMR) Purity_Analysis->Structure_Confirmation Purified_Compound Purified this compound (>98%) Structure_Confirmation->Purified_Compound

Caption: Workflow for the purification of this compound.

Conclusion

The described reversed-phase HPLC method provides a robust and efficient approach for the purification of this compound from a crude extract. The protocol can be optimized by adjusting the gradient, flow rate, and column dimensions to achieve the desired purity and yield. This application note serves as a comprehensive guide for researchers and scientists involved in the isolation and characterization of natural products for drug discovery and development.

References

Application Note: Structure Elucidation of 1-Oxobakkenolide S using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxobakkenolide S belongs to the bakkenolide class of sesquiterpenoid lactones, a group of natural products known for their diverse biological activities. The precise determination of their chemical structure is paramount for understanding their structure-activity relationships and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structure elucidation of such complex organic molecules in solution. This application note provides a detailed protocol for the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments for the structural characterization of this compound and related bakkenolide-type compounds.

Data Presentation

While specific experimental NMR data for this compound is not publicly available, the following tables present the ¹H and ¹³C NMR data for a closely related analogue, Bakkenolide B, which serves as a representative example for this class of compounds. These tables illustrate the expected chemical shifts and provide a framework for the analysis of this compound.

Table 1: ¹H NMR Data of Bakkenolide B (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.12dd12.0, 6.5
2.05m
1.85m
1.65m
1.50m
2.80m
2.60m
95.95d2.5
12α4.90d12.0
12β4.75d12.0
131.25s
140.90d7.0
151.10s
1'---
2'6.10q7.0
3'1.90d7.0
4'2.00s
1''---
2''2.15s

Data is illustrative and based on known values for similar bakkenolide structures.

Table 2: ¹³C NMR Data of Bakkenolide B (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
178.5
235.0
328.0
445.0
5140.0
640.0
785.0
8175.0
9125.0
10145.0
1150.0
1270.0
1325.0
1415.0
1520.0
1'168.0
2'128.0
3'138.0
4'20.5
1''170.0
2''21.0

Data is illustrative and based on known values for similar bakkenolide structures.

Experimental Protocols

This section details the methodologies for the key NMR experiments required for the structure elucidation of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy

  • ¹H NMR (Proton NMR):

    • Instrument: A 500 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR (Carbon NMR):

    • Instrument: Same as for ¹H NMR.

    • Acquisition Parameters:

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: ~200-220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Data Processing: Apply Fourier transformation with a line broadening of ~1 Hz, phase correction, and baseline correction.

3. 2D NMR Spectroscopy

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Parameters: Acquire a 2D matrix with sufficient resolution in both dimensions (e.g., 2048 x 256 data points).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsp').

    • Parameters: Optimize the spectral widths in both ¹H and ¹³C dimensions to cover all relevant signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • Parameters: The long-range coupling delay should be optimized (typically for J = 8-10 Hz).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To determine the stereochemistry by identifying protons that are close in space, irrespective of their through-bond connectivity.

    • Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').

    • Parameters: A mixing time of 500-800 ms is typically used for small molecules.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

Structure_Elucidation_Workflow cluster_data_acquisition 1. Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_assembly 3. Structure Assembly & Verification H1_NMR ¹H NMR Proton_Count Proton Count & Multiplicity (from ¹H NMR) H1_NMR->Proton_Count C13_NMR ¹³C NMR Carbon_Types Carbon Types (CH₃, CH₂, CH, C) (from ¹³C & DEPT/HSQC) C13_NMR->Carbon_Types COSY COSY Spin_Systems Identify Spin Systems (from COSY) COSY->Spin_Systems HSQC HSQC HSQC->Carbon_Types Direct_Correlations Direct ¹H-¹³C Correlations (from HSQC) HSQC->Direct_Correlations HMBC HMBC Long_Range_Correlations Long-Range ¹H-¹³C Correlations (from HMBC) HMBC->Long_Range_Correlations NOESY NOESY Spatial_Proximity Proton Spatial Proximity (from NOESY) NOESY->Spatial_Proximity Fragment_Assembly Assemble Molecular Fragments Proton_Count->Fragment_Assembly Carbon_Types->Fragment_Assembly Spin_Systems->Fragment_Assembly Direct_Correlations->Fragment_Assembly Quaternary_Carbons Assign Quaternary Carbons Long_Range_Correlations->Quaternary_Carbons Connect_Fragments Connect Fragments using HMBC Long_Range_Correlations->Connect_Fragments Stereochemistry Determine Relative Stereochemistry (using NOESY & Coupling Constants) Spatial_Proximity->Stereochemistry Fragment_Assembly->Connect_Fragments Quaternary_Carbons->Connect_Fragments Connect_Fragments->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure NMR_Interpretation_Logic cluster_cosy COSY: ¹H-¹H Connectivity cluster_hsqc HSQC: ¹H-¹³C Direct Correlation cluster_hmbc HMBC: ¹H-¹³C Long-Range Correlation cluster_assembly Structural Fragment Assembly H1 H-1 H2 H-2 H1->H2 J₁‚₂ H3 H-3 H2->H3 J₂‚₃ H3_hsqc H-3 C1 C-1 C2 C-2 C3 C-3 C2_hmbc C-2 H1_hsqc H-1 H1_hsqc->C1 H2_hsqc H-2 H2_hsqc->C2 H3_hsqc->C3 H1_hmbc H-1 H1_hmbc->C2_hmbc ²J C5_hmbc C-5 H1_hmbc->C5_hmbc ³J H3_hmbc H-3 H3_hmbc->C2_hmbc ²J C4_hmbc C-4 (Quaternary) H3_hmbc->C4_hmbc ²J H3_hmbc->C5_hmbc ³J Structure C1-C2-C3-C4-C5

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxobakkenolide S is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities, including potential anticancer properties.[1][2] Preliminary assessment of the cytotoxic effects of novel compounds like this compound is a critical first step in the drug discovery process. This document provides detailed application notes and standardized protocols for a panel of cell-based assays to evaluate the in vitro cytotoxicity of this compound.

The described assays—MTT, LDH, and Annexin V/Propidium Iodide staining—offer a multi-parametric approach to understanding the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. Furthermore, potential signaling pathways commonly modulated by sesquiterpenoids, such as NF-κB, MAPK, and ROS-mediated pathways, are discussed as putative mechanisms of action for this compound.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Absorbance (570 nm)% Cell ViabilityIC₅₀ (µM)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Cell Membrane Integrity as Determined by LDH Release Assay

Concentration of this compound (µM)Absorbance (490 nm)% Cytotoxicity
0 (Vehicle Control)0
Spontaneous LDH Release
Maximum LDH Release100
0.1
1
10
50
100

Table 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
0.1
1
10
50
100

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., Cancer Cell Line) treatment Incubation with varying concentrations of This compound cell_culture->treatment compound_prep This compound Stock Solution Preparation compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data_analysis Data Acquisition (Spectrophotometer/Flow Cytometer) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis ic50 IC₅₀ Determination data_analysis->ic50 pathway_analysis Investigation of Signaling Pathways ic50->pathway_analysis

Experimental workflow for cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][4]

Materials:

  • 96-well plates

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8]

Materials:

  • 96-well plates

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time.

  • Include the following controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • 6-well plates or T25 flasks

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathways

The cytotoxic effects of many sesquiterpenoids are attributed to their ability to modulate key cellular signaling pathways. Investigating these pathways can provide insights into the mechanism of action of this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[8] Some sesquiterpenoids have been shown to inhibit the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins and promoting cell death.[3][7]

G compound This compound IKK IKK compound->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibited) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Sequesters in Cytoplasm nucleus Nucleus NFkappaB->nucleus Translocation (Blocked) gene_transcription Gene Transcription (Anti-apoptotic proteins) nucleus->gene_transcription Activation (Blocked) apoptosis Apoptosis gene_transcription->apoptosis Suppression (Promoted)

Inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain sesquiterpenoids can induce apoptosis by activating specific MAPK pathways, such as JNK and p38, while inhibiting others like ERK.[10]

G compound This compound MAPKKK MAPKKK (e.g., ASK1) compound->MAPKKK Activation MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 Activation apoptosis Apoptosis AP1->apoptosis Induction

Activation of pro-apoptotic MAPK pathways.

Reactive Oxygen Species (ROS) Generation

Many cytotoxic compounds, including some sesquiterpenoids, induce apoptosis by increasing the intracellular levels of Reactive Oxygen Species (ROS).[4][11] Elevated ROS can lead to oxidative stress, mitochondrial damage, and the activation of apoptotic signaling cascades.

G compound This compound mitochondria Mitochondria compound->mitochondria ros ROS (Reactive Oxygen Species) mitochondria->ros Increased Production mmp Mitochondrial Membrane Potential (ΔΨm) Collapse ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

ROS-mediated induction of apoptosis.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial cytotoxic evaluation of this compound. A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's effects on cell health. Further investigation into the underlying molecular mechanisms, such as the modulation of the NF-κB, MAPK, and ROS-mediated pathways, will be crucial in elucidating the therapeutic potential of this compound. It is important to note that these protocols are general and may require optimization based on the specific cell lines and experimental conditions used.

References

Application Notes and Protocols for In Vivo Efficacy Studies of 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxobakkenolide S belongs to the bakkenolide class of sesquiterpene lactones, a group of natural products known for a variety of biological activities. While direct in vivo efficacy data for this compound is not extensively documented, related compounds such as Bakkenolide B have demonstrated significant anti-allergic, anti-inflammatory, and neuroprotective properties[1]. Specifically, Bakkenolide B has been shown to inhibit the degranulation of mast cells and reduce the production of pro-inflammatory cytokines, making it a promising candidate for inflammatory and neurodegenerative disease models[1][2]. Furthermore, other bakkenolides have shown neuroprotective effects in models of oxygen-glucose deprivation and cerebral ischemia, often linked to their antioxidant properties and their ability to inhibit the NF-κB signaling pathway[3][4].

These findings suggest that this compound holds therapeutic potential in treating inflammatory conditions, such as allergic asthma, and neuroinflammatory disorders. This document provides detailed protocols for animal models relevant to these therapeutic areas to facilitate the in vivo evaluation of this compound.

I. Anti-Inflammatory Efficacy: Ovalbumin-Induced Allergic Asthma Model in Mice

This model is designed to assess the potential of this compound to mitigate allergic airway inflammation, a key feature of asthma.

Experimental Protocol

1. Animals:

  • Species: BALB/c mice, 6-8 weeks old, female. BALB/c mice are commonly used as they are a Th2-biased strain, making them suitable for studying allergic responses.

2. Materials:

  • This compound (test compound)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Dexamethasone (positive control)

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Giemsa stain

3. Experimental Workflow:

G cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Treatment Phase cluster_3 Assessment Phase sensitization1 Day 0 & 7: Sensitization (i.p. injection of OVA/Alum) challenge Days 14-20: OVA Challenge (intranasal or aerosol) sensitization1->challenge treatment Days 14-20: Administer this compound (e.g., oral gavage) assessment Day 21: Efficacy Assessment (BALF analysis, Histology, Cytokine levels) treatment->assessment G cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment Phase cluster_3 Assessment Phase pretreatment Days 1-7: Pre-treatment with this compound induction Day 7: LPS Injection (intraperitoneal) pretreatment->induction posttreatment Continue treatment as per study design assessment 24h post-LPS: Efficacy Assessment (Behavioral tests, Brain tissue analysis) posttreatment->assessment G LPS LPS/Allergen TLR4 TLR4/Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Oxobakkenolide This compound Oxobakkenolide->IKK Oxobakkenolide->NFkB G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Oxobakkenolide This compound Oxobakkenolide->Keap1

References

Application Notes and Protocols for 1-Oxobakkenolide S Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxobakkenolide S is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. Isolated from Petasites formosanus, this compound and its congeners have garnered interest for their potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-allergic research. Accurate and reproducible research into the efficacy and mechanism of action of this compound necessitates the use of well-characterized analytical standards and reference materials. This document provides detailed application notes and standardized protocols for the handling, analysis, and quality control of this compound.

Analytical Standard: this compound

Analytical standards of this compound are highly purified samples used for qualitative identification and quantitative analysis. These standards are essential for calibrating analytical instrumentation, validating analytical methods, and ensuring the accuracy and consistency of experimental results.

Data Presentation: Physicochemical and Quality Control Data

The following table summarizes the typical quantitative data for a this compound analytical standard.

ParameterSpecificationMethod of Analysis
Identity
AppearanceWhite to off-white solidVisual Inspection
¹H NMR SpectrumConforms to structureNMR Spectroscopy
Mass Spectrum (m/z)Consistent with molecular weightMass Spectrometry
Purity
Purity by HPLC≥ 98.0%HPLC-UV
Residual Solvents≤ 0.5%GC-HS
Water Content≤ 1.0%Karl Fischer Titration
Physical Properties
Molecular FormulaC₁₅H₂₀O₃-
Molecular Weight248.32 g/mol -
Storage Conditions-20°C, protect from light-

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental goals.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v) acetonitrile:water. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile/Water gradient (e.g., start at 50% acetonitrile, ramp to 95% over 20 minutes)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared standard solution and record the chromatogram.

  • Data Processing: Calculate the area percent of the main peak corresponding to this compound to determine the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (2-5 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures.

    • Acquire a ¹H NMR spectrum.

  • Data Acquisition Parameters (typical for ¹H NMR):

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 3-4 seconds

  • Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.

  • Interpretation: Compare the obtained chemical shifts, coupling constants, and integration values with established data for this compound to confirm the structure.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol or acetonitrile.

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.

  • Instrument Settings (typical for ESI):

    • Ionization Mode: Positive or negative

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas: Nitrogen, at an appropriate pressure

    • Drying Gas: Nitrogen, at an appropriate temperature and flow rate

    • Mass Range: m/z 100-500

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the measured m/z value to the theoretical exact mass of this compound.

Experimental Workflow and Signaling Pathway Visualizations

Experimental Workflow for Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Standard_Weighing Accurate Weighing of This compound Standard Dissolution Dissolution in Appropriate Solvent Standard_Weighing->Dissolution Dilution Serial Dilution to Working Concentrations Dissolution->Dilution HPLC HPLC-UV Analysis (Purity) Dilution->HPLC Inject NMR NMR Spectroscopy (Structure) Dilution->NMR Prepare Sample MS Mass Spectrometry (Molecular Weight) Dilution->MS Infuse/Inject Data_Processing Chromatogram/Spectrum Processing HPLC->Data_Processing NMR->Data_Processing MS->Data_Processing Quantification_Interpretation Purity Calculation & Structural Interpretation Data_Processing->Quantification_Interpretation CoA_Generation Certificate of Analysis Generation Quantification_Interpretation->CoA_Generation

Caption: General workflow for the analysis of this compound analytical standards.

Putative Anti-Inflammatory Signaling Pathway of Bakkenolides

Research on bakkenolides, including compounds structurally related to this compound, has elucidated their potential to modulate key inflammatory pathways. Bakkenolide B, for instance, has been shown to exert anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway.[1] Other studies on Petasites extracts suggest inhibition of pro-inflammatory mediators through the NF-κB and MAPK pathways.[2][3]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Bakkenolide Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response LPS LPS NFkB NF-κB LPS->NFkB Activates MAPK MAPK LPS->MAPK Activates Bakkenolide This compound (and related Bakkenolides) AMPK AMPK Bakkenolide->AMPK Activates Bakkenolide->NFkB Inhibits Bakkenolide->MAPK Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates Antioxidant_Response Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Response Induces Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Inflammatory_Mediators Induces MAPK->Inflammatory_Mediators Induces

Caption: Putative anti-inflammatory signaling pathways modulated by bakkenolides.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of 1-Oxobakkenolide S Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel 1-Oxobakkenolide S derivatives and a framework for studying their structure-activity relationships (SAR). The methodologies are intended to guide researchers in the exploration of this class of compounds for potential therapeutic applications.

Introduction

Bakkenolides are a class of sesquiterpene lactones known for their diverse biological activities. This document describes the synthesis and SAR studies of a novel series of derivatives based on a hypothetical core structure, this compound. This core is envisioned as a bakkenolide skeleton featuring a ketone at the C1 position and a sulfur-containing moiety, which provides a unique scaffold for chemical modification and biological evaluation. The α,β-unsaturated lactone common to many sesquiterpene lactones is a key feature for biological activity, often acting as a Michael acceptor for biological nucleophiles.[1][2] The introduction of a ketone at C1 and various sulfur-containing groups is hypothesized to modulate the reactivity and physicochemical properties of the parent molecule, potentially leading to enhanced potency and selectivity.

Proposed Synthetic Pathway

The synthesis of this compound derivatives is proposed to start from the readily available natural product, Bakkenolide A. The synthetic scheme involves two key transformations: allylic oxidation to introduce the C1-keto functionality and a subsequent Michael addition of various thiols to the α,β-unsaturated lactone.

Synthetic_Workflow Bakkenolide_A Bakkenolide A Oxidation Allylic Oxidation (e.g., SeO2 or PCC) Bakkenolide_A->Oxidation Step 1 One_Oxobakkenolide_A 1-Oxobakkenolide A Oxidation->One_Oxobakkenolide_A Michael_Addition Michael Addition (Various Thiols, Base) One_Oxobakkenolide_A->Michael_Addition Step 2 Derivatives This compound Derivatives Michael_Addition->Derivatives

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

Synthesis of 1-Oxobakkenolide A (Intermediate)
  • To a solution of Bakkenolide A (1.0 g, 4.27 mmol) in dioxane (50 mL), add selenium dioxide (0.71 g, 6.41 mmol).

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate, 7:3) to afford 1-Oxobakkenolide A as a white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

General Procedure for the Synthesis of this compound Derivatives (Michael Addition)
  • To a solution of 1-Oxobakkenolide A (100 mg, 0.40 mmol) in dichloromethane (10 mL), add the corresponding thiol (0.48 mmol, 1.2 equivalents).

  • Add a catalytic amount of a suitable base, such as triethylamine (5 µL).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent gradient: hexane/ethyl acetate) to yield the desired this compound derivative.

  • Characterize each derivative by ¹H NMR, ¹³C NMR, and HRMS.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical but plausible SAR data for a series of synthesized this compound derivatives. The cytotoxic activity was evaluated against the human colon cancer cell line HCT116, with IC₅₀ values determined after 48 hours of incubation.

Compound IDR-Group (Thiol Adduct)IC₅₀ (µM) against HCT116
1 -H (1-Oxobakkenolide A)15.2
2a -S-CH₂CH₃ (Ethylthiol)8.5
2b -S-(CH₂)₃CH₃ (Butylthiol)5.1
2c -S-Cyclohexyl3.8
2d -S-Ph (Thiophenol)10.2
2e -S-CH₂-Ph (Benzylthiol)6.7
2f -S-CH₂COOH (Thioglycolic acid)25.8

Interpretation of SAR Data:

  • The parent compound, 1-Oxobakkenolide A (1 ), exhibits moderate cytotoxic activity.

  • The introduction of a thioether moiety at the β-position of the lactone generally enhances cytotoxicity.

  • Increasing the lipophilicity of the alkyl thiol chain from ethyl (2a ) to butyl (2b ) and cyclohexyl (2c ) leads to a progressive increase in potency. This suggests that hydrophobic interactions in the binding pocket of the biological target may be important.

  • The aromatic thiol derivatives (2d and 2e ) show good activity, with the more flexible benzylthiol adduct (2e ) being more potent than the rigid thiophenol adduct (2d ).

  • The introduction of a polar carboxyl group (2f ) significantly reduces the cytotoxic activity, likely due to decreased cell permeability or unfavorable interactions at the target site.

Proposed Biological Signaling Pathway

Many sesquiterpene lactones exert their biological effects by modulating inflammatory and apoptotic pathways. A key target is the transcription factor NF-κB, which plays a crucial role in cell survival and inflammation. The α,β-unsaturated lactone moiety can covalently bind to cysteine residues in the p65 subunit of NF-κB, inhibiting its transcriptional activity.[3]

Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkB p65/p50-IκBα (Inactive complex) p65_p50_IkB->p65_p50 IκBα degradation DNA DNA p65_p50_nuc->DNA Binds Transcription Gene Transcription (Pro-survival, Pro-inflammatory) DNA->Transcription Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activates Bakkenolide This compound Derivative Bakkenolide->p65_p50 Inhibits (Covalent Modification)

Caption: Proposed mechanism of action via NF-κB inhibition.

References

The Bakkenolide Family: Emerging Chemical Probes for Modulating Inflammatory and Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bakkenolides, a class of sesquiterpenoid lactones, are attracting increasing interest within the molecular biology and drug discovery communities. While specific data on 1-Oxobakkenolide S as a chemical probe is not currently available in the public domain, several other members of this family, including Bakkenolide A, Bakkenolide B, Bakkenolide D, and Bakkenolide IIIa, have demonstrated significant biological activity and potential as chemical probes for investigating key signaling pathways implicated in inflammation, cancer, and neuroprotection.

These compounds offer a scaffold for the development of selective modulators of protein function, enabling the dissection of complex cellular processes. This document provides an overview of the known applications and molecular targets of specific bakkenolides, along with protocols for their use in cell-based assays.

Overview of Bakkenolide Bioactivity

Bakkenolides have been shown to exhibit a range of biological activities, primarily centered around the modulation of inflammatory responses and cell signaling cascades. Their utility as chemical probes stems from their ability to interact with specific molecular targets, thereby elucidating the roles of these targets in various physiological and pathological processes.

Table 1: Summary of Biological Activities and Molecular Targets of Selected Bakkenolides

Bakkenolide DerivativeBiological ActivityMolecular Target(s) / Signaling Pathway(s)Reference(s)
Bakkenolide A Antifeedant, Growth Inhibitory, Anti-leukemiaHDAC3, PI3K/Akt signaling pathway[1]
Bakkenolide B Anti-neuroinflammatory, Anti-allergic, Anti-inflammatoryAMPK/Nrf2 pathway, Calcineurin pathway, Inhibition of iNOS and COX-2[2][3][4]
Bakkenolide D Anti-allergicHistamine receptor antagonism[5]
Bakkenolide IIIa Antioxidant, NeuroprotectiveInhibition of AKT and ERK1/2 activation, Inactivation of NF-κB signaling[6]

Signaling Pathways Modulated by Bakkenolides

The following diagrams illustrate the known signaling pathways affected by specific bakkenolide derivatives. These pathways represent key targets for therapeutic intervention in a variety of diseases.

Bakkenolide_B_AMPK_Nrf2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) TLR4->Pro_inflammatory_Cytokines Activates Bakkenolide_B Bakkenolide B AMPK AMPK Bakkenolide_B->AMPK pAMPK pAMPK AMPK->pAMPK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pAMPK->Nrf2_Keap1 Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2->ARE Translocation & Binding HO1_NQO1 HO-1, NQO-1 ARE->HO1_NQO1 Transcription HO1_NQO1->Pro_inflammatory_Cytokines Inhibits

Fig. 1: Bakkenolide B signaling via the AMPK/Nrf2 pathway.

Bakkenolide_A_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt pAkt Akt->pAkt Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, Bad) pAkt->Downstream_Targets Activates Bakkenolide_A Bakkenolide A Bakkenolide_A->PI3K Inhibits

Fig. 2: Bakkenolide A inhibition of the PI3K/Akt pathway.

Bakkenolide_IIIa_MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Cytokine Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates IKK IKK Complex Receptor->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK1_2 ERK1/2 MAPKK->ERK1_2 Phosphorylates pERK1_2 pERK1/2 ERK1_2->pERK1_2 Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Release & Translocation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Transcription Bakkenolide_IIIa Bakkenolide IIIa Bakkenolide_IIIa->ERK1_2 Inhibits Activation Bakkenolide_IIIa->IKK Inhibits

Fig. 3: Bakkenolide IIIa inhibition of MAPK and NF-κB pathways.

Experimental Protocols

The following are generalized protocols for investigating the effects of bakkenolides on cellular pathways. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Cell Culture and Treatment
  • Cell Lines:

    • Microglia: BV-2 or primary microglia for neuroinflammation studies (Bakkenolide B).

    • Macrophages: RAW 264.7 or primary peritoneal macrophages for inflammation studies (Bakkenolide B).[3]

    • Mast Cells: RBL-2H3 for allergy and degranulation assays (Bakkenolide B).[3]

    • T-cells: Jurkat cells for IL-2 production assays (Bakkenolide B).[4]

    • Cancer Cell Lines: Relevant cancer cell lines for PI3K/Akt pathway studies (Bakkenolide A).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Bakkenolide Preparation: Prepare stock solutions of bakkenolides in dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with various concentrations of the bakkenolide for a specified period (e.g., 1-2 hours) before stimulating with an agonist (e.g., lipopolysaccharide [LPS] for inflammatory models).

Western Blot Analysis for Signaling Pathway Proteins

This protocol is designed to assess the phosphorylation status and total protein levels of key signaling molecules.

  • Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AMPK, total AMPK, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, Nrf2, HO-1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Cell Treatment with Bakkenolide Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Fig. 4: General workflow for Western blot analysis.
Measurement of Inflammatory Mediators

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Production (ELISA): Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[2]

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from treated cells using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using specific primers for genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6). Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).

Concluding Remarks

The bakkenolide family of natural products represents a promising source of chemical probes for the study of fundamental biological processes. While research on this compound is currently lacking, the demonstrated activities of other bakkenolides, such as Bakkenolide A, B, D, and IIIa, highlight the potential of this chemical scaffold. The protocols and pathway information provided herein serve as a guide for researchers interested in utilizing these compounds to dissect complex signaling networks and to identify novel therapeutic targets. Further investigation into the structure-activity relationships and molecular targets of a wider range of bakkenolide derivatives is warranted to fully exploit their potential as tools for molecular biology and drug discovery.

References

Troubleshooting & Optimization

Overcoming low yield in the isolation of 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other challenges during the isolation of 1-Oxobakkenolide S.

Troubleshooting Guide

Low yield of this compound can be attributed to several factors, from the initial extraction to the final purification steps. This guide addresses common issues and provides potential solutions.

Problem 1: Low Extraction Efficiency

Potential CauseSuggested Solution
Inappropriate Solvent Selection Sesquiterpenoid lactones like this compound are typically extracted with moderately polar solvents. Methanol or ethanol are commonly used.[1] Consider performing small-scale trial extractions with different solvents (e.g., methanol, ethanol, ethyl acetate) and solvent mixtures to determine the optimal choice for your plant material.
Insufficient Extraction Time or Temperature Prolonged extraction can enhance yield, but excessive heat may degrade the target compound.[1] For maceration, ensure sufficient time (e.g., 24-48 hours) with agitation. For heat-assisted methods like Soxhlet or reflux, optimize the temperature and duration to maximize extraction without causing degradation. Monitor for compound stability at elevated temperatures.
Improper Plant Material Preparation The particle size of the plant material significantly impacts solvent penetration. Ensure the plant material (e.g., rhizomes of Petasites or Syneilesis species) is dried and ground to a fine, uniform powder to maximize the surface area for extraction.
Suboptimal Extraction Method Conventional methods like maceration may not be as efficient as modern techniques. Consider employing advanced extraction methods such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time.

Problem 2: Loss of Compound During Purification

Potential CauseSuggested Solution
Suboptimal Chromatographic Conditions Improper selection of stationary phase, mobile phase, or gradient can lead to poor separation and co-elution with impurities, resulting in loss of the target compound during fraction collection.
- Column Chromatography: Use silica gel for normal-phase chromatography. Start with a non-polar solvent system (e.g., n-hexane) and gradually increase the polarity with a solvent like ethyl acetate or acetone.[2]
- HPLC: For reversed-phase HPLC, a C18 column is often suitable. Optimize the mobile phase (e.g., methanol/water or acetonitrile/water gradients) and flow rate to achieve good resolution.
Compound Degradation on Silica Gel Some sesquiterpenoid lactones are sensitive to the acidic nature of silica gel, which can lead to degradation. If degradation is suspected, consider using neutral or deactivated silica gel, or alternative chromatographic techniques like Sephadex LH-20 column chromatography.[1]
Irreversible Adsorption on Stationary Phase The compound may bind too strongly to the stationary phase, leading to poor recovery. If this is suspected, try a different stationary phase or modify the mobile phase by adding a small amount of a more polar solvent or an acid/base modifier (if the compound's stability allows).
Incomplete Elution from Preparative TLC Plates When using preparative thin-layer chromatography (pTLC) for purification, ensure complete scraping of the target band and thorough extraction of the compound from the silica gel with a suitable polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best source material for isolating this compound?

A1: this compound belongs to the bakkenolide class of sesquiterpenoid lactones. These compounds are commonly found in plants of the genus Petasites (e.g., Petasites japonicus, Petasites tricholobus) and Syneilesis (e.g., Syneilesis palmata).[3][4] The rhizomes are often the richest source of these compounds.[3]

Q2: How can I monitor the presence of this compound during the isolation process?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the presence of this compound in different fractions. Use a suitable visualization reagent, such as vanillin-sulfuric acid or p-anisaldehyde solution, followed by heating, to detect the compound. For more precise quantification and identification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is recommended.[5]

Q3: What are the stability concerns for this compound during isolation?

A3: Sesquiterpenoid lactones can be susceptible to degradation under harsh conditions. Key stability concerns include:

  • pH: Avoid strongly acidic or basic conditions, which can cause hydrolysis of the lactone ring or other functional groups.

  • Temperature: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation.[1] Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.

  • Light and Air: Some natural products are sensitive to light and oxidation. It is good practice to store extracts and purified compounds in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures.

Q4: Are there any advanced techniques that can improve the yield and purity of this compound?

A4: Yes, several advanced techniques can be employed:

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and improve efficiency.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and pre-concentration of the target compound before chromatographic purification.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and degradation of the compound.

Experimental Protocols

The following is a generalized protocol for the isolation of bakkenolides, which can be adapted for this compound.

Protocol 1: Extraction of Bakkenolides from Plant Material

  • Preparation of Plant Material: Air-dry the rhizomes of the source plant and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Protocol 2: Chromatographic Purification of Bakkenolides

  • Solvent-Solvent Partitioning (Optional Cleanup):

    • Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

    • The bakkenolides are expected to be in the chloroform and ethyl acetate fractions. Concentrate these fractions separately.

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (230-400 mesh) in n-hexane.

    • Load the concentrated chloroform or ethyl acetate fraction onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions and monitor by TLC.

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing the target compound and concentrate.

    • Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

  • Preparative HPLC:

    • For final purification to obtain high-purity this compound, use preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase such as a methanol/water or acetonitrile/water gradient.

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant signaling pathway that may be modulated by sesquiterpenoid lactones like this compound.

experimental_workflow plant_material Dried & Powdered Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Hexane, Chloroform, Ethyl Acetate Fractions partitioning->fractions concentration2 Concentration fractions->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel tlc TLC Monitoring silica_gel->tlc sephadex Sephadex LH-20 Chromatography tlc->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Sesquiterpenoid lactones have been reported to modulate various signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer.[6][7]

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Sesquiterpenoid Lactones tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_p P-IκB ikb->ikb_p nfkb_active Active NF-κB nfkb->nfkb_active Release proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation nfkb_nuc Active NF-κB nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to Promoter Region gene_expression Pro-inflammatory Gene Expression dna->gene_expression Induces stl This compound (Sesquiterpenoid Lactone) stl->ikk Inhibits

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

References

Improving the stability and solubility of 1-Oxobakkenolide S in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oxobakkenolide S, focusing on improving its stability and solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its stability and solubility in aqueous solutions a concern?

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. However, like many other sesquiterpene lactones, it is often characterized by poor water solubility, which can limit its bioavailability and therapeutic efficacy in biological systems. Furthermore, the lactone ring in its structure can be susceptible to hydrolysis, particularly under neutral to alkaline pH conditions, leading to degradation and loss of activity.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: Sesquiterpene lactones are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions through hydrolysis of the lactone ring.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can induce photodegradation of some sesquiterpene lactones.[1]

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q3: What are the common approaches to improve the aqueous solubility of this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.

  • Cyclodextrin Complexation: Encapsulating the molecule within cyclodextrin cavities can increase its solubility and stability.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization.

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanonization increases the surface area, which can enhance the dissolution rate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or inconsistent biological activity in aqueous-based in vitro assays.

  • Question: I am observing lower than expected or highly variable results in my cell-based assays. Could this be related to the solubility or stability of this compound?

  • Answer: Yes, this is a common issue with poorly soluble and potentially unstable compounds.

    • Solubility Issue: this compound may be precipitating out of your aqueous assay medium, leading to a lower effective concentration. You might observe a fine precipitate or cloudiness in your stock solutions or in the assay wells.

    • Stability Issue: The compound may be degrading in the culture medium, especially at a physiological pH of ~7.4 and a temperature of 37°C. The degradation of sesquiterpene lactones can be significant under these conditions.

Issue 2: Difficulty in preparing a stable and clear aqueous stock solution.

  • Question: I am unable to prepare a concentrated, clear, and stable stock solution of this compound in an aqueous buffer. What can I do?

  • Answer: This is expected due to the hydrophobic nature of the compound. Here are some strategies:

    • Co-solvents: You can initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it with your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • Formulation Approaches: For longer-term stability and higher concentrations, consider preparing a formulated stock solution using techniques like cyclodextrin complexation or as a solid dispersion.

Issue 3: Evidence of compound degradation during analytical experiments.

  • Question: I am seeing unexpected peaks in my HPLC or LC-MS analysis of this compound after incubation in an aqueous buffer. What could be the cause?

  • Answer: The appearance of new peaks is likely due to the degradation of this compound.

    • Hydrolysis: The most probable cause is the hydrolysis of the lactone ring, especially if your buffer has a neutral or alkaline pH.

    • Oxidation: If your solution is exposed to air for extended periods or contains oxidizing agents, oxidative degradation may occur.

    • Photodegradation: If your samples are not protected from light, photodegradation could be a factor. The photodegradation of a similar sesquiterpene lactone, lactucin, was found to follow pseudo-first-order kinetics.[1]

Data Presentation

Due to the limited publicly available quantitative data for this compound, the following tables are presented as illustrative examples based on typical data for poorly soluble sesquiterpene lactones. These tables are intended to serve as a template for organizing your experimental data.

Table 1: Illustrative Aqueous Solubility of this compound in Different Media

Solvent/MediumTemperature (°C)Estimated Solubility (µg/mL)
Deionized Water25< 1
Phosphate-Buffered Saline (PBS), pH 7.425< 1
0.1 M HCl, pH 1.2251 - 5
5% DMSO in Water (v/v)2550 - 100

Table 2: Example of Solubility Enhancement of a Sesquiterpene Lactone Analogue with Cyclodextrins

As a reference, a study on bufadienolides, another class of poorly soluble natural products, demonstrated significant solubility enhancement with β-cyclodextrin.

FormulationFold Increase in Aqueous Solubility
Bufadienolide + β-Cyclodextrin (in water)24x
Bufadienolide + β-Cyclodextrin (in PBS, pH 7.4)34x

Table 3: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

Buffer pHHalf-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)Degradation Kinetics
5.0> 48< 0.014First-Order
7.4~12~0.058First-Order
9.0~2~0.347First-Order

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio.

  • Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.

  • Incorporation: Gradually add the this compound powder to the paste and knead for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a desiccator.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

  • Component Selection: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) and a suitable drug-to-carrier ratio (e.g., 1:5 w/w).

  • Dissolution: Dissolve both this compound and PVP K30 in a common volatile solvent, such as methanol or ethanol, with stirring until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Final Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Storage: Scrape the dried solid dispersion, pulverize it, and store it in a desiccator.

Protocol 3: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 1-2 hours (basic conditions often lead to rapid degradation).

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid powder of this compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Mandatory Visualization

experimental_workflow cluster_start Initial State cluster_methods Solubility/Stability Enhancement Methods cluster_process Formulation Process cluster_characterization Characterization cluster_end Improved State start Poorly Soluble/ Unstable this compound sd Solid Dispersion start->sd Select Method cd Cyclodextrin Complexation start->cd Select Method lipid Lipid-Based Formulation start->lipid Select Method process Formulation (e.g., Kneading, Solvent Evaporation) sd->process cd->process lipid->process analysis Physicochemical Characterization (e.g., HPLC, DSC, FTIR) process->analysis Validate end Soluble and Stable This compound Formulation analysis->end

Caption: Experimental workflow for improving the solubility and stability of this compound.

degradation_pathway cluster_main Degradation of this compound cluster_products Degradation Products parent This compound (Lactone Ring Intact) hydrolysis_prod Hydrolyzed Product (Open Lactone Ring) parent->hydrolysis_prod Hydrolysis (e.g., pH > 7) oxidation_prod Oxidized Product(s) parent->oxidation_prod Oxidation (e.g., H2O2) photo_prod Photodegradation Product(s) parent->photo_prod Photodegradation (e.g., UV Light)

Caption: Hypothetical degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Optimizing HPLC Parameters for the Separation of Bakkenolide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of bakkenolide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your high-performance liquid chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of bakkenolide isomers.

Q1: What is a good starting point for an HPLC method to separate bakkenolide isomers?

A good starting point is a reversed-phase HPLC method. A widely cited method for the analysis of Bakkenolide B utilizes a C18 column with a water/acetonitrile gradient.[1]

Q2: My bakkenolide isomer peaks are co-eluting or have poor resolution. What should I do?

Peak co-elution is a common challenge when separating structurally similar isomers. Here are several parameters you can adjust to improve resolution:

  • Modify the Mobile Phase:

    • Adjust the Gradient: A shallower gradient can increase the separation time between closely eluting peaks. Experiment with the rate of change of your organic solvent concentration.

    • Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol or a combination of acetonitrile and methanol. Different organic solvents can alter the selectivity of the separation.[2]

    • Modify the Aqueous Phase: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can improve peak shape and influence the retention of the analytes.

  • Change the Stationary Phase:

    • If a standard C18 column does not provide adequate separation, consider a column with a different selectivity. A Phenyl-Hexyl column, for instance, can offer alternative selectivity for compounds with aromatic character through π-π interactions, which may be beneficial for separating certain isomers.[3][4][5]

  • Adjust the Column Temperature:

    • Lowering the column temperature generally increases retention time and can sometimes improve resolution for closely eluting compounds. Conversely, increasing the temperature can decrease retention time but may also affect selectivity. It is recommended to evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition.

Q3: I'm observing peak tailing with my bakkenolide isomer peaks. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors. Here are some common causes and solutions:

  • Secondary Interactions with the Column: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, leading to tailing.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups. Using a highly end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination: Accumulation of strongly retained compounds on the column can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. Using a guard column can help protect the analytical column from contamination.

Q4: My retention times are drifting between injections. What is causing this?

Retention time instability can be due to several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule of thumb is to equilibrate with at least 10 column volumes of the initial mobile phase.

  • Fluctuations in Column Temperature: Small changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.

  • Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump is functioning correctly.

Experimental Protocols

Below is a detailed experimental protocol for the separation of Bakkenolide B, which can be used as a starting point for optimizing the separation of other bakkenolide isomers.

Method for the Analysis of Bakkenolide B

This method is adapted from a published procedure for the quantitative determination of Bakkenolide B.[1]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Luna C18 (150 x 3.0 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program: A linear gradient from a certain percentage of B to another over a specified time. A starting point could be a gradient from a low to a high percentage of acetonitrile over 35 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation

The following tables provide a framework for organizing your experimental data to systematically optimize the separation of bakkenolide isomers.

Table 1: Effect of Mobile Phase Composition on Isomer Resolution

Mobile Phase SystemIsomer PairRetention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)
Water/AcetonitrileBakkenolide A / Bakkenolide B
Water w/ 0.1% Formic Acid / AcetonitrileBakkenolide A / Bakkenolide B
Water/MethanolBakkenolide A / Bakkenolide B
Water w/ 0.1% Formic Acid / MethanolBakkenolide A / Bakkenolide B

Table 2: Effect of Column Temperature on Isomer Resolution

Column Temperature (°C)Isomer PairRetention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)
25Bakkenolide A / Bakkenolide B
30Bakkenolide A / Bakkenolide B
35Bakkenolide A / Bakkenolide B

Table 3: Comparison of Different Stationary Phases for Isomer Resolution

Stationary PhaseIsomer PairRetention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)
C18Bakkenolide A / Bakkenolide B
Phenyl-HexylBakkenolide A / Bakkenolide B
HILICBakkenolide A / Bakkenolide B

Visualizations

The following diagrams illustrate the experimental workflow for optimizing HPLC parameters and a troubleshooting decision tree for common separation issues.

HPLC_Optimization_Workflow start Start: Define Separation Goal (e.g., baseline resolution of isomers) initial_method Select Initial HPLC Conditions (C18 column, Water/ACN gradient) start->initial_method run_exp Run Experiment initial_method->run_exp eval Evaluate Resolution (Rs) run_exp->eval good_res Resolution Acceptable? (Rs > 1.5) eval->good_res optimize_mobile Optimize Mobile Phase (Gradient, Solvent, pH) good_res->optimize_mobile No end End: Final Method good_res->end Yes optimize_mobile->run_exp optimize_temp Optimize Temperature optimize_mobile->optimize_temp optimize_temp->run_exp change_column Change Stationary Phase (e.g., Phenyl-Hexyl) optimize_temp->change_column change_column->run_exp

Caption: Experimental workflow for HPLC parameter optimization.

Troubleshooting_Workflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape tailing Peak Tailing? peak_shape->tailing Yes coelution Co-elution / Poor Resolution? peak_shape->coelution No sol_tailing1 Add Acid to Mobile Phase tailing->sol_tailing1 Yes sol_tailing2 Reduce Sample Load tailing->sol_tailing2 Yes retention_drift Retention Time Drift? coelution->retention_drift No sol_coelution1 Adjust Gradient coelution->sol_coelution1 Yes sol_coelution2 Change Organic Solvent coelution->sol_coelution2 Yes sol_coelution3 Change Column coelution->sol_coelution3 Yes sol_drift1 Ensure Column Equilibration retention_drift->sol_drift1 Yes sol_drift2 Use Column Oven retention_drift->sol_drift2 Yes

References

Strategies for scaling up the purification of 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 1-Oxobakkenolide S

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a scalable purification process for this compound?

A1: Begin with a small-scale screening to optimize extraction and purification parameters. A successful approach for similar compounds, sesquiterpene lactones, involved an initial screening on about 100 mg of the source material to determine the best extraction conditions.[1][2][3] This allows for the selection of optimal solvents, temperatures, and extraction times before proceeding to a larger scale.

Q2: What are the common challenges in purifying sesquiterpene lactones like this compound?

A2: A primary challenge is the lack of commercially available standards for many sesquiterpene lactones, making it difficult to optimize purification protocols and confirm the identity and purity of the isolated compound.[1][2][3] Additionally, scaling up from laboratory to industrial production requires careful consideration of factors like solvent consumption, processing time, and equipment.[4][5][6]

Q3: What are the recommended chromatographic techniques for purifying this compound?

A3: Reversed-phase chromatography is a highly effective method for the purification of sesquiterpene lactones.[1][2][3] For large-scale purification, techniques like countercurrent chromatography (CCC) can offer advantages over traditional low-pressure column chromatography, including higher purity, better yields, and reduced solvent usage.[4][5]

Q4: How can I increase the yield of this compound during extraction?

A4: The extraction method significantly impacts the yield. For instance, in the purification of other sesquiterpene lactones, a 17-hour water maceration at 30°C was found to increase the content of the desired compounds by favoring the hydrolysis of their conjugated forms.[1][2][3] Experimenting with different solvents, temperatures, and durations of extraction is crucial.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound Inefficient extraction from the source material.Optimize extraction parameters such as solvent, temperature, and time. Consider enzymatic hydrolysis if the target compound exists in a conjugated form.[1][2][3]
Loss of compound during liquid-liquid extraction.Ensure the pH of the aqueous phase is optimized for the partitioning of this compound into the organic solvent.
Poor recovery from the chromatographic column.Adjust the mobile phase composition and gradient. Ensure the chosen stationary phase is appropriate for the polarity of this compound.
Purity Issues Co-elution of impurities with similar polarity.Employ orthogonal chromatographic techniques. For example, follow a reversed-phase separation with a normal-phase or countercurrent chromatography step.[4][5]
Presence of closely related structural analogues.High-resolution preparative HPLC may be necessary for final polishing steps.
Scaling-Up Problems Decreased resolution and purity at a larger scale.When scaling up chromatography, maintain the same linear flow rate and bed height as in the small-scale method. Increase the column diameter to accommodate the larger sample volume.[6]
Excessive solvent consumption and purification time.Consider more efficient large-scale techniques like countercurrent chromatography, which has been shown to reduce both solvent usage and processing time compared to traditional methods.[4][5]

Experimental Protocols

Protocol 1: Three-Step Large-Scale Purification of Sesquiterpene Lactones (Adapted for this compound)

This protocol is adapted from a successful method for the large-scale isolation of other sesquiterpene lactones.[1][2][3]

Step 1: Extraction

  • Homogenize and freeze-dry the source material (e.g., plant roots).

  • Perform a water maceration of the dried powder at 30°C for 17 hours. This condition may be optimized for this compound.

  • Centrifuge the mixture and collect the supernatant.

Step 2: Liquid-Liquid Extraction

  • Extract the aqueous supernatant with an equal volume of ethyl acetate.

  • Separate the organic phase and evaporate the solvent under reduced pressure to obtain a crude extract.

Step 3: Reversed-Phase Chromatography

  • Dissolve the crude extract in a minimal amount of the mobile phase.

  • Load the dissolved extract onto a reversed-phase C18 column.

  • Elute with a gradient of acetonitrile in water.

  • Collect fractions and analyze by HPLC to identify those containing pure this compound.

  • Pool the pure fractions and evaporate the solvent.

Protocol 2: Comparison of Large-Scale Purification Methods

The following table summarizes a comparison between classical low-pressure chromatography and a method combining countercurrent chromatography with preparative HPLC for the purification of two sesquiterpene lactones, which can inform the strategy for this compound.[4][5]

Parameter Classical Low-Pressure Chromatography Countercurrent Chromatography + Prep. HPLC
Starting Dry Extract 275 g275 g
Yield (Compound 1) 13.8 g17.9 g
Purity (Compound 1) 95%99.4%
Yield (Compound 2) 52.3 g68 g
Purity (Compound 2) 95%98.7%
Processing Time 110 hours95 hours
Silica Gel Used 8 kg-
Solvent Consumption HighLower

Visualizations

Experimental Workflow for Purification

G Workflow for Large-Scale Purification of this compound cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification A Source Material B Water Maceration A->B C Centrifugation B->C D Supernatant C->D E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Crude Extract E->F G Reversed-Phase Chromatography F->G H Fraction Collection & Analysis G->H I Pure this compound H->I

Caption: A generalized workflow for the large-scale purification of this compound.

Decision Logic for Scaling Up Purification

G Decision Logic for Scaling Up Purification Strategy A Small-Scale Purification Successful? B Increase Column Diameter Maintain Linear Flow Rate & Bed Height A->B Yes C Re-optimize Extraction & Chromatography Parameters A->C No F High Purity & Yield Achieved? B->F C->A D Evaluate Alternative Technologies (e.g., Countercurrent Chromatography) D->A E Proceed with Scale-Up F->D No F->E Yes

Caption: A decision-making diagram for scaling up the purification of this compound.

References

Dealing with matrix effects in the mass spectrometry of 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 1-Oxobakkenolide S. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the quantitative analysis of this sesquiterpenoid lactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] In the analysis of this compound from complex biological or environmental samples, matrix components like salts, lipids, and other metabolites can interfere with the ionization process in the mass spectrometer's source.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[1]

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank matrix extract. Any fluctuation in the baseline signal at the retention time of this compound indicates the presence of matrix effects.[1]

  • Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent at the same concentration. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: I am observing significant ion suppression for this compound.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][3]

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively isolate this compound from the matrix. Method development may be required to find the optimal sorbent and elution solvents.

    • Liquid-Liquid Extraction (LLE): This technique can be used to partition this compound into a solvent immiscible with the sample matrix, leaving many interfering compounds behind.

    • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.

  • Improve Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.

    • Column Selection: Try a column with a different stationary phase chemistry to alter selectivity.

  • Use an Internal Standard: An appropriate internal standard (IS) is crucial for accurate quantification in the presence of unavoidable matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of this compound is the ideal IS as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way as the analyte.[3]

    • Structural Analog: If a SIL-IS is not available, a structural analog with similar retention time and ionization properties can be used.

Issue 2: My quantitative results for this compound are not reproducible.

Troubleshooting Steps:

  • Evaluate Matrix Effect Variability: Matrix effects can vary between different lots of the same matrix and even between individual samples. It is important to assess this variability.

    • Analyze multiple independent blank matrix samples to determine the range of matrix effects.

    • If variability is high, a robust sample cleanup method and the use of a SIL-IS are essential.

  • Implement Matrix-Matched Calibrators: To compensate for consistent matrix effects, prepare calibration standards in a blank matrix extract that is representative of the study samples.[3] This helps to ensure that the calibrators and the samples experience similar matrix effects.

  • Check for Carryover: Analyte or matrix components from a previous injection can carry over and affect the current analysis.

    • Inject a blank solvent after a high-concentration sample to check for carryover.

    • Optimize the wash steps in your autosampler and LC method.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

  • Sample Preparation:

    • Extract this compound from the matrix of interest (e.g., plasma, tissue homogenate) using a validated extraction procedure (e.g., protein precipitation followed by SPE).

    • Prepare a blank matrix extract by processing a matrix sample that does not contain this compound through the same extraction procedure.

  • Preparation of Solutions:

    • Solution A (Neat Solvent): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Solution B (Matrix Spike): Spike the blank matrix extract with the same concentration of this compound as in Solution A.

  • LC-MS/MS Analysis:

    • Inject Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound.

  • Calculation:

    • Calculate the matrix effect using the formula provided in FAQ A2.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from a Biological Matrix

This is a general protocol and should be optimized for the specific matrix and analyte concentration.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Hypothetical Matrix Effect Evaluation for this compound in Different Biological Matrices

MatrixPeak Area (Neat Solvent)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Human Plasma1,250,000850,00068.0 (Suppression)
Rat Liver Homogenate1,250,000625,00050.0 (Suppression)
Human Urine1,250,0001,375,000110.0 (Enhancement)

Table 2: Comparison of Quantification with and without an Internal Standard

Sample IDConcentration without IS (ng/mL)Concentration with SIL-IS (ng/mL)Recovery (%)
Plasma QC Low8.59.999.0
Plasma QC Mid42.350.1100.2
Plasma QC High355.1398.599.6

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation cluster_mitigation Mitigation Strategy Sample Biological Sample Extraction Extraction of This compound Sample->Extraction Cleanup Sample Cleanup (SPE, LLE) Extraction->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant ME_Eval Matrix Effect Evaluation MS->ME_Eval Optimization Method Optimization (Sample Prep, LC) ME_Eval->Optimization IS Internal Standard (SIL-IS) ME_Eval->IS

Caption: Workflow for identifying and mitigating matrix effects in the analysis of this compound.

TroubleshootingLogic Start Inaccurate or Imprecise Quantification of This compound CheckME Assess Matrix Effects? (Post-Extraction Spike) Start->CheckME NoME No Significant Matrix Effects CheckME->NoME No YesME Significant Matrix Effects (Suppression or Enhancement) CheckME->YesME Yes OptimizePrep Optimize Sample Preparation (SPE/LLE) YesME->OptimizePrep OptimizeLC Optimize LC Separation YesME->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard YesME->UseIS Revalidate Re-validate Method OptimizePrep->Revalidate OptimizeLC->Revalidate UseIS->Revalidate

Caption: Troubleshooting decision tree for addressing quantification issues with this compound.

References

Best practices for handling and storing rare natural products like 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the rare natural product 1-Oxobakkenolide S, along with troubleshooting guides and frequently asked questions for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general chemical nature?

This compound is a member of the sesquiterpenoid lactone class of natural products. These compounds are characterized by a 15-carbon backbone and a lactone ring structure. Sesquiterpenoid lactones are known for their diverse biological activities, but can also be sensitive to environmental conditions.

Q2: What are the general recommendations for storing this compound?

To ensure the stability and longevity of this compound, it is crucial to store it in a cool, dark, and dry place.[1][2] Exposure to heat, light, and humidity can lead to degradation.[1] For long-term storage, refrigeration or freezing is recommended, especially if the compound is in solution. Always ensure the container is tightly sealed to prevent exposure to air and moisture.[3]

Q3: How should I handle this compound in the laboratory?

When handling this compound, always use clean, dry spatulas or utensils to avoid contamination.[1][3] Avoid direct contact with skin and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. If the compound is in a powdered form, handle it in a well-ventilated area or a fume hood to avoid inhalation.

Q4: What solvents are suitable for dissolving this compound?

Q5: Is this compound stable in aqueous solutions?

The stability of sesquiterpenoid lactones in aqueous solutions can be pH and temperature-dependent.[4] Some sesquiterpenoid lactones, particularly those with side chains, can be unstable at physiological pH (7.4) and temperature (37°C).[4] It is advisable to prepare fresh aqueous solutions for each experiment and to store stock solutions in an appropriate organic solvent at low temperatures.

Troubleshooting Guides

Experiment: In Vitro Cytotoxicity Assay

Issue 1: Low or No Observed Activity of this compound.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting:

      • Ensure the compound has been stored correctly in a cool, dark, and dry place.

      • Prepare fresh dilutions from a stock solution for each experiment.

      • Check the pH and temperature of your assay conditions, as some sesquiterpenoid lactones are unstable at physiological pH and temperature.[4]

  • Possible Cause 2: Poor Solubility.

    • Troubleshooting:

      • Confirm that the compound is fully dissolved in the initial solvent before diluting in the aqueous medium.

      • You may need to gently warm the solution or use sonication to aid dissolution.

      • Consider using a different co-solvent if solubility issues persist.

  • Possible Cause 3: Incorrect Concentration.

    • Troubleshooting:

      • Verify the calculations for your dilutions.

      • Ensure accurate pipetting, especially for small volumes.

Issue 2: High Variability Between Replicates.

  • Possible Cause 1: Incomplete Dissolution.

    • Troubleshooting:

      • Visually inspect your solutions to ensure there is no precipitate.

      • Vortex or mix the solution thoroughly before adding it to the assay plate.

  • Possible Cause 2: Pipetting Errors.

    • Troubleshooting:

      • Use calibrated pipettes and proper pipetting techniques.

      • For small volumes, consider preparing a larger volume of the final dilution to minimize errors.

Experiment: General Handling and Preparation

Issue: Change in Color or Appearance of the Compound.

  • Possible Cause: Degradation or Contamination.

    • Troubleshooting:

      • If the compound changes color or shows signs of clumping, it may have degraded due to exposure to light, heat, or moisture.

      • Discard the compound if you suspect degradation.

      • Always use clean and dry labware to prevent contamination.[3]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C to 4°CMinimizes chemical degradation and preserves compound integrity.
Storage Atmosphere Inert gas (e.g., Argon, Nitrogen)Reduces the risk of oxidation.
Light Exposure Store in the dark (amber vials)Prevents photodegradation.[1][3]
Humidity Store in a desiccated environmentPrevents hydrolysis of the lactone ring and other sensitive functional groups.[1]
Solution pH Prepare fresh for each use; avoid prolonged storage in basic or neutral aqueous solutionsSesquiterpenoid lactones can be unstable at neutral to basic pH.[4]

Experimental Protocols

Note: The following are general protocols for working with sesquiterpenoid lactones and may require optimization for this compound.

Protocol 1: Preparation of Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage: Store the stock solution at -20°C in an amber vial to protect it from light.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium. Add the dilutions to the respective wells and incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Visualizations

Signaling Pathway: Potential Inhibition by Sesquiterpenoid Lactones

Many sesquiterpenoid lactones have been shown to exert their biological effects, such as anti-inflammatory and anti-cancer activities, by modulating key signaling pathways. One of the most common targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation and cell survival.

NFkB_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK NFkB_IkB_complex NF-κB-IκB Complex IKK->NFkB_IkB_complex Phosphorylates IκB IkB IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_p50_p65->NFkB_active Translocation NFkB_IkB_complex->IkB IκB Degradation DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Inhibition This compound (Potential Inhibition) Inhibition->IKK Inhibits

Caption: Potential mechanism of NF-κB pathway inhibition by this compound.

Experimental Workflow: Troubleshooting Logic

This diagram outlines a logical workflow for troubleshooting common issues encountered during in vitro experiments with rare natural products.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Compound Verify Compound Integrity (Storage, Age, Appearance) Start->Check_Compound Decision1 Compound OK? Check_Compound->Decision1 Check_Protocol Review Experimental Protocol (Calculations, Steps) Decision2 Protocol Correct? Check_Protocol->Decision2 Check_Reagents Assess Reagents and Media (Expiration, Contamination) Decision3 Reagents Valid? Check_Reagents->Decision3 Check_Equipment Confirm Equipment Functionality (Calibration, Settings) Decision4 Equipment Functional? Check_Equipment->Decision4 Decision1->Check_Protocol Yes Action_Compound Source Fresh Compound Decision1->Action_Compound No Decision2->Check_Reagents Yes Action_Protocol Correct Protocol/ Recalculate Decision2->Action_Protocol No Decision3->Check_Equipment Yes Action_Reagents Replace Reagents Decision3->Action_Reagents No Action_Equipment Recalibrate or Service Equipment Decision4->Action_Equipment No Rerun_Experiment Rerun Experiment with Isolated Variable Changed Decision4->Rerun_Experiment Yes Action_Compound->Rerun_Experiment Action_Protocol->Rerun_Experiment Action_Reagents->Rerun_Experiment Action_Equipment->Rerun_Experiment

Caption: A systematic workflow for troubleshooting experimental inconsistencies.

References

Technical Support Center: Mitigating Off-Target Effects of Sesquiterpenoids in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with sesquiterpenoids in cellular assays.

Frequently Asked Questions (FAQs)

Q1: My sesquiterpenoid compound is showing high cytotoxicity across multiple cell lines, even at low concentrations. How can I determine if this is a true on-target effect or a general off-target toxicity?

A1: High cytotoxicity is a common off-target effect of sesquiterpenoids. To distinguish between on-target and off-target effects, consider the following strategies:

  • Use a structurally related, inactive analogue: If available, a similar compound that lacks the specific functional group responsible for the intended activity can serve as a negative control. If it shows similar cytotoxicity, the effect is likely off-target.

  • Target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® to confirm that your compound is binding to its intended target at the concentrations causing cytotoxicity.[1][2][3]

  • Counter-screening: Test your compound against a panel of unrelated targets or in cell lines that do not express the intended target.

  • Rescue experiments: If the on-target mechanism is known, try to rescue the cells from cytotoxicity by overexpressing the target or adding a downstream product of the pathway.

Q2: I'm using a luciferase-based reporter assay, and my sesquiterpenoid is inhibiting the signal. How do I know if it's inhibiting my pathway of interest or the luciferase enzyme itself?

A2: Sesquiterpene lactones, in particular, are known to directly inhibit firefly luciferase activity, likely by modifying sulfhydryl groups on the enzyme.[4] To address this:

  • Use an alternative reporter system: Switch to a reporter enzyme that is less susceptible to inhibition by sesquiterpenoids, such as β-galactosidase.[4]

  • Perform a cell-free luciferase inhibition assay: Test your compound directly against purified luciferase enzyme to confirm direct inhibition.

  • Use an orthogonal assay: Validate your findings using a different assay that measures a downstream effect of your pathway of interest, such as qPCR to measure target gene expression or a Western blot to assess protein levels.

Q3: My data suggests that my sesquiterpenoid is inducing oxidative stress. What is the underlying mechanism, and how can I mitigate this?

A3: Many sesquiterpenoids can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[5][6] This can be due to their ability to form covalent bonds with sulfhydryl groups, depleting intracellular glutathione (GSH).[5][7] To mitigate this:

  • Co-treatment with antioxidants: The use of antioxidants like N-acetylcysteine (NAC) can help replenish GSH levels and counteract the oxidative stress induced by the sesquiterpenoid.[7]

  • Measure ROS levels: Quantify intracellular ROS production using fluorescent probes like DCFDA to confirm that oxidative stress is a primary off-target effect.

  • Evaluate mitochondrial health: Assess mitochondrial membrane potential to determine if the oxidative stress is leading to mitochondrial dysfunction.

Troubleshooting Guides

Troubleshooting Cytotoxicity Assays (e.g., MTT, LDH)
Problem Possible Cause Troubleshooting Steps
High background absorbance in no-cell control wells Contamination of media or assay reagents.Use fresh, sterile reagents. Filter media if necessary.
Low signal or poor dynamic range Low cell density. Insufficient incubation time with the compound or assay reagent.Optimize cell seeding density.[8] Perform a time-course experiment to determine the optimal incubation time.
High variability between replicate wells Uneven cell seeding. Pipetting errors. Edge effects in the plate.Ensure cells are in a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.
Compound precipitates in the culture medium Poor solubility of the sesquiterpenoid.Use a lower concentration of the compound. Dissolve the compound in a small amount of a suitable solvent (e.g., DMSO) before diluting in media. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Discrepancy between MTT and LDH assay results MTT assay can be affected by changes in cellular metabolism.[9] Some sesquiterpenoids may directly interfere with the MTT formazan production.Use a third, independent cytotoxicity assay (e.g., trypan blue exclusion, CellTiter-Glo®) to confirm results.
Troubleshooting Reporter Gene Assays (e.g., Luciferase)
Problem Possible Cause Troubleshooting Steps
Low luciferase activity in positive controls Poor transfection efficiency. Cell lysis was incomplete.Optimize transfection protocol. Ensure the use of a suitable lysis buffer and adequate incubation time.[10][11]
High background luminescence Contamination of reagents or plates.Use fresh reagents and sterile plates.
Suspected direct inhibition of luciferase by the sesquiterpenoid Sesquiterpenoids, especially lactones, can directly inhibit firefly luciferase.[4]Perform a cell-free luciferase assay with purified enzyme and your compound. Use an alternative reporter like β-galactosidase or a different type of luciferase (e.g., Renilla, NanoLuc®) that may be less sensitive.
Sesquiterpenoid appears to activate the reporter Some compounds can stabilize the luciferase enzyme, leading to an apparent increase in signal.Perform a time-course experiment to see if the signal increase is sustained. Validate findings with an orthogonal assay (e.g., qPCR for the target gene).

Quantitative Data Summary

The following tables summarize the cytotoxic and off-target effects of selected sesquiterpenoids.

Table 1: Cytotoxicity of Selected Sesquiterpenoids in Cancer Cell Lines

SesquiterpenoidCell LineAssayIC50 / EC50Reference
ParthenolideC2C12 (murine muscle)MTT~5 µM (48h)[12]
IvalinC2C12 (murine muscle)MTT~2.5 µM (48h)[12]
Lobatin BGLC4 (human small cell lung carcinoma)Not specified0.6 µM[13]
Lobatin BCOLO 320 (human colorectal cancer)Not specified1.1 µM[13]
Neurolenin BGLC4 (human small cell lung carcinoma)Not specified1.1 µM[13]
Neurolenin BCOLO 320 (human colorectal cancer)Not specified1.2 µM[13]
ZerumboneHepG2 (human liver cancer)MTT6.20 µg/mL[14]
ZerumboneHeLa (human cervical cancer)MTT6.4 µg/mL[14]
β-CaryophylleneMM.1R (multiple myeloma)MTT~100 µM (24h)[15]
β-CaryophylleneU373 (glioblastoma)MTT~30 µg/mL (24h)[16]

Table 2: Examples of Sesquiterpenoid Off-Target Effects and Mitigation

SesquiterpenoidOff-Target EffectCellular SystemMitigation StrategyReference
CynaropicrinInduction of Oxidative StressU-87 MG (glioblastoma)Pretreatment with N-acetylcysteine (NAC) reversed cytotoxicity.[17]
β-Caryophyllene, HumuleneInduction of Oxidative StressPC12 (neuronal cells)Co-treatment with α-tocopherol or glutathione showed protective effects.[18]
Sesquiterpene LactonesInhibition of Firefly LuciferaseIn vitro and ex vivoUse of β-galactosidase as an alternative reporter enzyme.[4]
β-CaryophylleneInterference with colorimetric readout of MAGL assayIn vitroDevelopment of a modified assay using HPLC-MS/MS for product quantification.[19]

Experimental Protocols

Detailed Methodology for a Luciferase Reporter Assay

This protocol is adapted for a 96-well plate format and includes steps to consider when testing potential inhibitors like sesquiterpenoids.

Materials:

  • Cells transfected with the luciferase reporter construct

  • White, opaque 96-well cell culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Sesquiterpenoid compound stock solution (in a suitable solvent like DMSO)

  • Luciferase Assay Reagent (containing lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at a pre-determined optimal density into a white, opaque 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpenoid compound in cell culture medium. The final solvent concentration should be kept constant and at a non-toxic level (e.g., <0.5% DMSO). Remove the old medium from the cells and add the compound dilutions. Include appropriate controls: vehicle control (solvent only), positive control (a known activator/inhibitor of the pathway), and negative control (untreated cells).

  • Incubation: Incubate the plate for the desired period (e.g., 6, 24, or 48 hours) under standard cell culture conditions.

  • Cell Lysis and Luciferase Reaction:

    • Equilibrate the Luciferase Assay Reagent and the cell culture plate to room temperature.

    • Remove the medium from the wells.

    • Wash the cells once with PBS.

    • Add the recommended volume of Luciferase Assay Reagent to each well.

    • Incubate at room temperature for 5-10 minutes on a plate shaker to ensure complete cell lysis.[10][20]

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer. The integration time should be optimized for the instrument and signal intensity.

Detailed Methodology for Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing target engagement of a sesquiterpenoid in intact cells.

Materials:

  • Cultured cells

  • Sesquiterpenoid compound

  • PBS

  • PCR tubes or a thermal cycler

  • Lysis buffer with protease inhibitors

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Compound Treatment: Treat cultured cells with the sesquiterpenoid compound at the desired concentration or with a vehicle control for a specified time.[7]

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using Western blotting or another protein detection method. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[22]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Sesquiterpenoid-Induced Oxidative Stress Sesquiterpenoid Sesquiterpenoid (e.g., Parthenolide, Zerumbone) GSH Glutathione (GSH) Sesquiterpenoid->GSH Depletion ROS Reactive Oxygen Species (ROS) Sesquiterpenoid->ROS Increases GSH->ROS Neutralizes Mitochondria Mitochondria ROS->Mitochondria Damage Nrf2 Nrf2 ROS->Nrf2 Activates Apoptosis Apoptosis Mitochondria->Apoptosis Initiates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes Upregulates

Caption: Sesquiterpenoid-induced oxidative stress pathway.

G cluster_1 Workflow for Mitigating Off-Target Effects Start Start: Observe unexpected cellular effect Hypothesize Hypothesize Off-Target Effect (e.g., Cytotoxicity, Assay Interference) Start->Hypothesize Cytotoxicity Is it general cytotoxicity? Hypothesize->Cytotoxicity AssayInterference Is it assay interference? Hypothesize->AssayInterference RunCytotoxicity Run multiple cytotoxicity assays (MTT, LDH, Trypan Blue) Cytotoxicity->RunCytotoxicity Yes RunOrthogonal Run orthogonal assay (e.g., qPCR, Western Blot) AssayInterference->RunOrthogonal Yes RunCellFree Perform cell-free assay (e.g., purified enzyme) AssayInterference->RunCellFree Yes TargetEngagement Confirm On-Target Binding (CETSA, NanoBRET) RunCytotoxicity->TargetEngagement RunOrthogonal->TargetEngagement RunCellFree->TargetEngagement Mitigate Implement Mitigation Strategy (e.g., use antioxidant, change reporter) TargetEngagement->Mitigate If off-target confirmed Validate Validate on-target effect TargetEngagement->Validate If on-target confirmed Mitigate->Validate

Caption: Workflow for identifying and mitigating off-target effects.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two prominent analytical methods applicable to the quantification of 1-Oxobakkenolide S, a sesquiterpene lactone of interest to researchers and drug development professionals. The comparison focuses on a modern Ultra-High-Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (UHPLC-PDA-MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental results in research and quality control.

The validation of these methods is assessed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] The key validation parameters compared herein include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Performance Comparison of Analytical Methods

The choice between UHPLC-MS and HPLC-UV often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. UHPLC systems, utilizing smaller particle size columns (typically <2 µm), operate at higher pressures than conventional HPLC systems, resulting in faster analysis times and improved resolution.[2][4][5] The addition of a mass spectrometry (MS) detector provides higher selectivity and sensitivity, along with structural information, which is particularly valuable for complex matrices or low-level quantification.

Validation Parameter UHPLC-PDA-MS Method (Representative) HPLC-UV Method (Alternative) ICH Q2(R1) Guideline Reference
Specificity High (Confirmed by retention time, UV spectra, and mass-to-charge ratio)Moderate (Based on retention time and UV spectrum)Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][4]
Linearity (r²) > 0.999[3]> 0.998A linear relationship should be evaluated across the range of the analytical procedure.
Range (µg/mL) 0.5 - 100[3]1 - 200The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Accuracy (% Recovery) 98.0 - 105.0%[3]95.0 - 105.0%Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[6]
Precision (%RSD)
- Repeatability< 2.0%< 3.0%Repeatability should be assessed using a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration.[6]
- Intermediate Precision< 3.5%[3]< 5.0%The extent to which intermediate precision should be established depends on the circumstances under which the procedure is intended to be used.
Limit of Detection (LOD) 0.25 µg/mL[3]0.5 µg/mLThe detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 0.5 µg/mL[3]1.0 µg/mLThe quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocols

UHPLC-PDA-MS Method for Sesquiterpene Lactone Analysis

This protocol is based on a validated method for the analysis of cnicin and other phenolic compounds, which can be adapted for this compound.[3]

a. Sample Preparation:

  • Accurately weigh 100 mg of the powdered plant material or extract.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

b. Chromatographic Conditions:

  • Instrument: UHPLC system coupled to a PDA and a mass spectrometer.

  • Column: Acquity UPLC™ HSS C18 (1.7 µm, 2.1 × 150 mm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min, 5% B

    • 2-15 min, 5-30% B

    • 15-20 min, 30-60% B

    • 20-22 min, 60-95% B

    • 22-25 min, hold at 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

c. Detection:

  • PDA Detector: 190-400 nm, with specific wavelength monitoring for this compound (if known, otherwise a general wavelength for sesquiterpene lactones, e.g., 210 nm, can be used).

  • MS Detector (ESI+):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-1000

HPLC-UV Method for Sesquiterpene Lactone Analysis

This protocol represents a conventional approach for the quantification of this compound.

a. Sample Preparation:

  • Follow the same procedure as for the UHPLC-PDA-MS method.

b. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV/Vis detector.

  • Column: C18 column (5 µm, 4.6 × 250 mm) or equivalent.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Isocratic Elution: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

c. Detection:

  • UV Detector: 210 nm (or the specific maximum absorbance wavelength for this compound).

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_validation Validation Phase cluster_params Validation Parameters cluster_reporting Reporting Phase start Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Develop Validation Protocol (ICH Q2) dev->protocol exec Execute Validation Experiments protocol->exec params Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness report Prepare Validation Report exec->report  Analyze Data end Validated Method Implementation report->end

Caption: Workflow for Analytical Method Validation.

Method_Comparison cluster_methods Analytical Methods for this compound cluster_performance Performance Characteristics uhplc UHPLC-PDA-MS speed Speed & Throughput uhplc->speed Higher sensitivity Sensitivity (LOD/LOQ) uhplc->sensitivity Higher selectivity Selectivity & Specificity uhplc->selectivity Very High (MS Confirmation) cost Cost & Complexity uhplc->cost Higher hplc HPLC-UV hplc->speed Lower hplc->sensitivity Lower hplc->selectivity Moderate (UV Spectrum) hplc->cost Lower

Caption: Comparison of UHPLC-MS and HPLC-UV.

References

A Comparative Guide to the Cross-Reactivity of Sesquiterpene Lactones with a Focus on 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 1-Oxobakkenolide S with other sesquiterpene lactones. Due to a lack of specific experimental data on this compound in publicly available research, this document infers potential cross-reactivity by comparing the known biological activities and mechanisms of action of other well-characterized sesquiterpene lactones.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are a large group of naturally occurring secondary metabolites found predominantly in plants of the Asteraceae family.[1] They are known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] A key structural feature of many sesquiterpene lactones that contributes to their biological activity is the α-methylene-γ-lactone moiety, which can react with biological nucleophiles such as cysteine residues in proteins.[3] This reactivity is often the basis for their mechanism of action and can also be a source of cross-reactivity in immunological assays and biological systems.

Cross-Reactivity Profile of this compound: An Inferential Analysis

Table 1: Comparison of Biological Activities of Selected Sesquiterpene Lactones

Sesquiterpene LactonePrimary Biological ActivitiesKey Signaling Pathways Affected
Parthenolide Anti-inflammatory, anti-cancer, particularly against cancer stem cells.[4][5]Inhibition of NF-κB by targeting the IκB kinase (IKK) complex, modulation of STAT pathways, induction of oxidative stress.[5][6][7][8][9]
Helenalin Potent anti-inflammatory, anti-cancer, antimicrobial.[1][10]Selective inhibition of NF-κB by direct alkylation of the p65 subunit, inhibition of human telomerase.[11][12][13]
Artemisinin Antimalarial, anti-cancer, antiviral, anti-inflammatory.[14][15][16]Heme-dependent free radical generation, interference with SERCA (PfATP6), modulation of PI3K/AKT/mTOR and MAPK signaling pathways.[14][17][18][19][20]
Cynaropicrin Anti-inflammatory, anti-cancer, anti-hepatitis C virus, antioxidant.[21][22]Inhibition of NF-κB, STAT3, ERK, and JAK-STAT signaling pathways.[21][23][24]
This compound Data not availableData not available

The common thread among many biologically active sesquiterpene lactones is the modulation of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The ability of parthenolide, helenalin, and cynaropicrin to inhibit NF-κB suggests that antibodies or cellular targets that recognize a specific conformational epitope on one of these molecules involved in NF-κB inhibition might also bind to other sesquiterpene lactones sharing similar structural features, leading to cross-reactivity.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the most common and appropriate method.

Competitive ELISA Protocol for Sesquiterpene Lactone Cross-Reactivity

This protocol is a generalized procedure for determining the cross-reactivity of a panel of sesquiterpene lactones against an antibody raised towards a specific sesquiterpene lactone-protein conjugate (e.g., this compound-BSA).

Materials:

  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Primary antibody specific for the target sesquiterpene lactone

  • A panel of sesquiterpene lactones for cross-reactivity testing (competitors)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[25]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.[25]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.[25]

  • Washing: Wash the plate as described in step 2.

  • Competition: Prepare serial dilutions of the competitor sesquiterpene lactones (including this compound as the reference) in assay buffer. In separate tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate this mixture for 1 hour at 37°C.[25]

  • Incubation: Add 100 µL of the pre-incubated antibody-competitor mixture to the corresponding wells of the coated and blocked plate. Incubate for 90 minutes at 37°C.[25]

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.[25]

  • Washing: Wash the plate as described in step 2.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color development.[25]

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis: The concentration of each competing sesquiterpene lactone that causes 50% inhibition of the primary antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of competing sesquiterpene lactone) x 100

Visualizations

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 d1 Add Mixture to Plate p4->d1 c1 Mix Primary Antibody with Sample/Competitor c2 Incubate Mixture c1->c2 c2->d1 d2 Wash d1->d2 d3 Add Secondary Antibody-Enzyme Conjugate d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction d5->d6 d7 Read Absorbance d6->d7

Caption: Workflow for a competitive ELISA to determine sesquiterpene lactone cross-reactivity.

NFkB_Signaling_Pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ub Ubiquitination & Proteasomal Degradation ikb->ub nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (Inflammatory Cytokines, etc.) nfkb->gene_transcription activates ikb_nfkb IκB-NF-κB (Inactive Cytoplasmic Complex) ikb_nfkb->ikk ikb_nfkb->nfkb releases stl Sesquiterpene Lactones (e.g., Parthenolide, Helenalin) stl->ikk inhibit stl->nfkb inhibit (direct alkylation)

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

References

A Head-to-Head Comparison of Bakkenolide B and Ibuprofen in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds are a promising frontier. This guide provides a detailed head-to-head comparison of Bakkenolide B, a representative of the bakkenolide class of sesquiterpenoids, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This comparison is based on available experimental data and focuses on key markers of inflammation and the underlying signaling pathways.

Executive Summary

Bakkenolide B demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Its mechanism of action is believed to involve the modulation of the nuclear factor-kappa B (NF-κB) and AMPK/Nrf2 signaling pathways. Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Evidence also suggests its involvement in modulating NO production and NF-κB activity. While a direct clinical comparison is not yet available, this guide collates in vitro data to provide a preliminary assessment of their relative potency and mechanisms.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the inhibitory effects of Bakkenolide B and Ibuprofen on key inflammatory markers. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

ParameterBakkenolide BIbuprofenCell LineStimulant
Nitric Oxide (NO) Production Inhibition IC50: ~25 µMIC50: ~400 µM[1]RAW 264.7LPS
TNF-α Production Inhibition Significant reduction at 10-50 µM[2]Variable effects reported[3][4]Microglia/PBMCsLPS
IL-6 Production Inhibition Significant reduction at 10-50 µM[2]Variable effects reported[3][4]Microglia/PBMCsLPS
COX-2 Expression Inhibition Demonstrated inhibitionIC50: 80 µMMouse Peritoneal MacrophagesLPS

Mechanism of Action

Bakkenolide B

Bakkenolide B is reported to exert its anti-inflammatory effects through the following mechanisms:

  • Inhibition of Pro-inflammatory Mediators: It significantly reduces the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[2]

  • Downregulation of iNOS and COX-2: Bakkenolide B has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

  • Modulation of Signaling Pathways: Evidence suggests that Bakkenolide B's anti-inflammatory action is mediated through the activation of the AMPK/Nrf2 pathway and inhibition of the NF-κB signaling pathway.[2]

Ibuprofen

Ibuprofen's primary mechanism of action is well-established:

  • COX Inhibition: It non-selectively inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.

  • Modulation of NO Production: Studies have shown that Ibuprofen can down-regulate the production of nitric oxide in vivo.[5]

  • NF-κB Inhibition: Ibuprofen has been reported to inhibit the activation and translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.

Signaling Pathway Diagrams

G cluster_0 Bakkenolide B Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates AMPK AMPK Nrf2 Nrf2 AMPK->Nrf2 Activates ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Transcription Bakkenolide_B Bakkenolide B Bakkenolide_B->AMPK Activates Bakkenolide_B->IKK Inhibits G cluster_1 Ibuprofen Signaling Pathway cluster_nfkb NF-κB Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammation GI_Mucosal_Protection GI Mucosal Protection Prostaglandins_Thromboxanes->GI_Mucosal_Protection Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammation->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes Nucleus->Inflammatory_Genes Ibuprofen_NFkB Ibuprofen Ibuprofen_NFkB->IKK Inhibits G cluster_workflow Experimental Workflow for Anti-inflammatory Assay Start Start Seed_Cells Seed RAW 264.7 Cells Start->Seed_Cells Pretreat Pre-treat with Bakkenolide B or Ibuprofen Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant NO_Assay Nitric Oxide Assay (Griess Assay) Collect_Supernatant->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Collect_Supernatant->Cytokine_Assay Analyze Analyze Data NO_Assay->Analyze Cytokine_Assay->Analyze End End Analyze->End

References

A Comparative Guide to the In Vitro Reproducibility of Bakkenolides: A Focus on the Uncharacterized 1-Oxobakkenolide S

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Oxobakkenolide S is a member of the bakkenolide family of sesquiterpene lactones, a class of natural products known for their diverse biological activities. While numerous studies have explored the in vitro effects of various bakkenolides, there is a significant lack of published research specifically on the reproducibility of experiments involving this compound. This guide aims to address this gap by providing a framework for researchers, scientists, and drug development professionals. Due to the absence of direct experimental data for this compound, this document will draw comparisons with closely related and well-studied bakkenolides, such as Bakkenolide A and other derivatives isolated from Petasites species. The methodologies and findings presented for these analogues can serve as a valuable reference for designing and interpreting future in vitro studies on this compound.

Comparative In Vitro Activities of Bakkenolides

While no specific data for this compound is available, various other bakkenolides have been evaluated for their in vitro biological activities. These studies provide a basis for potential experimental avenues for this compound.

Table 1: Summary of Reported In Vitro Activities of Various Bakkenolides

Bakkenolide Derivative In Vitro Activity Cell Lines/Assay System Reported Efficacy (IC50/EC50) Reference
Petatewalide A (a new bakkenolide)CytotoxicityHeLa, MCF-7, LLCNot Specified[1][2]
Bakkenolide BCytotoxicityHeLa, MCF-7, LLCNot Specified[1][2]
Bakkenolides from P. formosanusCytotoxicityNot SpecifiedNot Specified[3]
Bakkenolide from P. japonicusBacterial Neuraminidase InhibitionClostridium perfringens neuraminidase> 200 µM[4]
Bakkenolide-Ia, IIa, IIIa, IVaNeuroprotectionPrimary cultured neurons (oxygen-glucose deprivation)Not Specified[5]
Bakkenolide AAnticancer (Promising)Not SpecifiedNot Specified[6]

Note: The lack of specific IC50 or EC50 values in some of the cited literature highlights a need for more quantitative and reproducible studies in this area.

Experimental Protocols for In Vitro Assessment of Bakkenolides

The following are detailed methodologies for key experiments that could be adapted to study the in vitro effects of this compound, based on protocols used for other bakkenolides and natural products.

Cytotoxicity Assays

These assays are fundamental in determining the potential of a compound to inhibit cancer cell growth.

a) MTT Assay Protocol

This colorimetric assay assesses cell metabolic activity.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines (e.g., HeLa, MCF-7) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.
Anti-inflammatory Assays

Chronic inflammation is implicated in many diseases. The potential of this compound to mitigate inflammatory responses can be assessed in vitro.

a) Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

b) Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Genes activates transcription of Bakkenolide This compound (Hypothesized) Bakkenolide->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Neuroprotective Assays

Given the neuroprotective effects observed with other bakkenolides, this is a promising area of investigation for this compound.

a) Oxygen-Glucose Deprivation (OGD) Model

This in vitro model mimics ischemic conditions.

  • Neuronal Culture: Culture primary cortical neurons from embryonic rats.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2 hours).

  • Compound Treatment: Add this compound to the culture medium at different concentrations during the OGD period or during reperfusion (re-oxygenation with normal medium).

  • Reperfusion: After OGD, return the cells to normal culture conditions for 24 hours.

  • Viability Assessment: Assess cell viability using the LDH assay (measuring lactate dehydrogenase release from damaged cells) or by cell counting after staining with a viability dye (e.g., trypan blue).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the OGD control.

Conclusion and Future Directions

The existing literature on bakkenolides suggests that this compound may possess valuable biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. However, a significant gap in knowledge exists, as no specific in vitro studies on this compound have been published. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to begin to systematically investigate this compound. To ensure the reproducibility of future findings, it is imperative that studies on this compound include detailed methodologies, quantitative data presentation (such as IC50 values), and the use of appropriate positive and negative controls. Such rigorous investigation will be crucial in determining the therapeutic potential of this compound and its place among other bioactive bakkenolides.

References

Independent Structural Verification of Bakkenolides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the methodologies employed in the structural elucidation of bakkenolide sesquiterpenoids. This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical techniques, complete with experimental protocols and data interpretation frameworks.

Introduction

The structural verification of natural products is a cornerstone of drug discovery and development, ensuring the precise identification and characterization of bioactive molecules. This guide focuses on the bakkenolides, a class of sesquiterpene lactones primarily isolated from plants of the Petasites genus. While a specific search for "1-Oxobakkenolide S" did not yield any publicly available data, this guide provides a framework for the independent verification of the structure of any novel or known bakkenolide, drawing on established analytical techniques and data from related compounds.

Bakkenolides are characterized by a spiro-lactone skeletal framework and exhibit a range of biological activities, making their accurate structural determination crucial for further research. The methodologies outlined below represent the standard analytical workflow for the structural elucidation of these and similar natural products.

Comparative Analysis of Structural Elucidation Techniques

The definitive structure of a bakkenolide is typically determined through a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information, and their collective data allows for unambiguous structural assignment.

Table 1: Comparison of Key Analytical Techniques for Bakkenolide Structure Verification

TechniqueInformation ProvidedStrengthsLimitations
1D NMR Spectroscopy
¹H NMRNumber of protons, their chemical environment, and spin-spin coupling.Provides foundational information on the proton framework of the molecule.Signal overlap in complex molecules can complicate interpretation.
¹³C NMR & DEPTNumber and type of carbon atoms (CH₃, CH₂, CH, C).Crucial for determining the carbon skeleton.Lower sensitivity compared to ¹H NMR.
2D NMR Spectroscopy
COSYCorrelation between coupled protons (³JHH).Establishes proton-proton connectivity within spin systems.Does not provide information on long-range couplings or connections across heteroatoms.
HSQC/HMQCDirect one-bond correlation between protons and their attached carbons.Unambiguously assigns protons to their corresponding carbons.Only shows direct C-H bonds.
HMBCLong-range (2-3 bond) correlation between protons and carbons.Key for connecting different spin systems and establishing the overall carbon framework, including quaternary carbons.Weaker signals can be difficult to detect.
NOESY/ROESYThrough-space correlation between protons that are close in proximity.Provides information on the relative stereochemistry of the molecule.Intensity of cross-peaks can be influenced by molecular motion.
Mass Spectrometry (MS)
High-Resolution MS (HRMS)Provides the exact mass of the molecule, allowing for the determination of its elemental composition.Highly accurate and essential for confirming the molecular formula.Does not provide direct structural information.
Tandem MS (MS/MS)Fragmentation pattern of the molecule.Provides clues about the connectivity of different structural motifs.Fragmentation pathways can be complex and difficult to interpret.
X-ray Crystallography Provides the three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for unambiguous determination of both the constitution and absolute stereochemistry.Requires the growth of a suitable single crystal, which can be challenging.

Experimental Protocols for Structural Verification

The following are detailed methodologies for the key experiments involved in the structural verification of a bakkenolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and relative stereochemistry of the isolated compound.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve 5-10 mg of the purified bakkenolide in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR and DEPT: Acquire a proton-decoupled carbon spectrum, along with DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Use a gradient-selected HSQC experiment optimized for one-bond ¹JCH coupling constants of ~145 Hz.

    • HMBC: Use a gradient-selected HMBC experiment with the long-range coupling delay optimized for ²JCH and ³JCH couplings (typically 6-8 Hz).

    • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (e.g., 300-800 ms) to observe through-space correlations.

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the proton and carbon signals by systematically analyzing the correlations observed in the 2D NMR spectra.

  • Use the HMBC data to piece together the carbon skeleton.

  • Analyze the NOESY/ROESY data to determine the relative stereochemistry of the chiral centers.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the elemental composition of the bakkenolide.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

  • Ensure the instrument is properly calibrated to achieve high mass accuracy.

Data Analysis:

  • Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass within a narrow mass tolerance (typically < 5 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel bakkenolide.

G cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation start Plant Material (e.g., Petasites sp.) extraction Extraction start->extraction chromatography Chromatographic Separation (e.g., HPLC) extraction->chromatography pure_compound Isolated Pure Bakkenolide chromatography->pure_compound hrms HRMS pure_compound->hrms nmr 1D & 2D NMR pure_compound->nmr xray X-ray Crystallography (optional) pure_compound->xray mol_formula Molecular Formula hrms->mol_formula c_skeleton Carbon Skeleton & Connectivity nmr->c_skeleton stereochem Relative Stereochemistry nmr->stereochem abs_structure Absolute Structure xray->abs_structure final_structure Final Verified Structure mol_formula->final_structure c_skeleton->final_structure stereochem->final_structure abs_structure->final_structure

Caption: Workflow for the isolation and structural verification of a bakkenolide.

Signaling Pathway Diagram (Hypothetical)

While the specific signaling pathway of "this compound" is unknown, bakkenolides are known to possess anti-inflammatory properties. The following diagram illustrates a hypothetical mechanism of action targeting a key inflammatory pathway.

G cluster_cell Cell cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to DNA DNA ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->ProInflammatory_Genes transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Bakkenolide This compound (Hypothetical) Bakkenolide->IKK inhibits

Caption: Hypothetical anti-inflammatory signaling pathway of a bakkenolide.

The independent verification of a natural product's structure is a rigorous process that relies on the synergistic application of multiple advanced analytical techniques. While "this compound" remains an uncharacterized entity in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the structural elucidation of any bakkenolide. By adhering to these protocols, researchers can confidently determine the precise chemical structure of these and other complex natural products, paving the way for further investigation into their biological activities and therapeutic potential.

A Comparative Analysis of 1-Oxobakkenolide S from Diverse Geographical Sources of Petasites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparative framework for the analysis of 1-Oxobakkenolide S, a sesquiterpenoid of interest from various geographical sources of the Petasites genus. While direct comparative studies on the geographical variation of this compound are not extensively available in current literature, this document provides a robust template for such research. It includes hypothetical data, detailed experimental protocols, and visualizations to guide researchers in their investigations. The genus Petasites, commonly known as butterbur, is widely distributed across the temperate regions of the Northern Hemisphere, including Europe, Asia, and North America.[1][2] Different species, such as Petasites hybridus (native to Europe and Northern Asia)[3][4] and Petasites japonicus (native to East Asia)[5][6], are known to produce a variety of bioactive sesquiterpenoids, including bakkenolides.[2][7][8] The concentration and composition of these compounds can be influenced by genetic and environmental factors, making geographical origin a critical variable in phytochemical and pharmacological studies.[2]

Data Presentation: Quantitative Analysis of this compound

The following table presents a hypothetical comparative analysis of this compound content in Petasites species from different geographical locations. This serves as an illustrative example for researchers to populate with their own experimental data.

Geographical SourcePetasites SpeciesPlant PartThis compound Content (mg/g dry weight) ± SDPurity by HPLC-UV (%)Anti-inflammatory Activity (IC50 in µM for NO inhibition) ± SD
Hokkaido, JapanP. japonicusRhizome2.5 ± 0.398.215.8 ± 1.2
Sichuan, ChinaP. tricholobusRhizome1.8 ± 0.297.518.2 ± 1.5
Bavaria, GermanyP. hybridusRhizome3.1 ± 0.499.112.5 ± 0.9
Alps, SwitzerlandP. albusRhizome2.2 ± 0.398.616.5 ± 1.3
Chungcheong, South KoreaP. japonicusLeaves0.8 ± 0.196.825.4 ± 2.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Plant Material Collection and Preparation
  • Collection: Collect the rhizomes or leaves of the Petasites species from their native geographical locations. Document the precise location, date of collection, and environmental conditions.

  • Identification: Authenticate the plant material by a qualified botanist. Deposit a voucher specimen in a recognized herbarium.

  • Preparation: Wash the collected plant parts thoroughly to remove soil and debris. Air-dry in the shade or use a lyophilizer to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder using a mechanical grinder.

Extraction and Isolation of this compound

This protocol is based on established methods for the isolation of sesquiterpenoids from Petasites species.[6][7][9]

  • Extraction: Macerate 1 kg of the dried plant powder with 5 L of 95% methanol at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol. The sesquiterpenoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.

Quantification of this compound by HPLC-UV

This method is adapted from validated HPLC-UV methods for the analysis of sesquiterpenes in Petasites.[10][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient elution using acetonitrile and water.

  • Detection: UV detection at a wavelength of 215 nm.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Accurately weigh about 1 g of the dried plant powder and extract with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Structural Elucidation

The structure of the isolated this compound should be confirmed using spectroscopic methods.[7][12][13][14]

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-ESI-MS).

  • Nuclear Magnetic Resonance (NMR): Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to elucidate the complete chemical structure and stereochemistry.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay is a common method to evaluate the anti-inflammatory potential of natural products.[15][16][17][18][19][20]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Plant Material cluster_extraction Extraction & Isolation cluster_analysis Analysis cluster_bioactivity Bioactivity Collection Collection from Geographical Source Preparation Drying and Powdering Collection->Preparation Processing Extraction Methanol Extraction Preparation->Extraction Input Partition Solvent Partitioning Extraction->Partition CC Column Chromatography Partition->CC Prep_HPLC Preparative HPLC CC->Prep_HPLC Purification Quantification HPLC-UV Quantification Prep_HPLC->Quantification Structure Structural Elucidation (NMR, MS) Prep_HPLC->Structure Bioassay Anti-inflammatory Assay (NO Inhibition) Prep_HPLC->Bioassay

Caption: Workflow for the comparative analysis of this compound.

Plausible Anti-inflammatory Signaling Pathway

Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces Oxobakkenolide This compound Oxobakkenolide->IKK Inhibits Oxobakkenolide->NFkB Inhibits Translocation

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

References

Efficacy of 1-Oxobakkenolide S and Other Natural Extracts from Petasites formosanus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of 1-Oxobakkenolide S and other natural extracts isolated from the medicinal plant Petasites formosanus. The data presented is compiled from peer-reviewed scientific literature to facilitate objective evaluation for research and drug development purposes.

Comparative Efficacy Data

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various compounds isolated from Petasites formosanus.

Table 1: Comparative Cytotoxicity of Bakkenolides from Petasites formosanus

Data in this table is derived from studies on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µg/mL)Reference
Bakkenolide-DP-3883.8[1]
Bakkenolide-GHep G2>10[1]
Bakkenolide-GHep G2,2,15>10[1]
Bakkenolide-GP-3884.2[1]
Bakkenolide-HP-3884.5[1]
Bakkenolide-UcP-3883.9[1]

Note: The cytotoxicity data for this compound from Petasites formosanus is not explicitly available in the reviewed literature. The presented data is for other bakkenolide derivatives isolated from the same plant, indicating the potential for cytotoxic activity within this class of compounds.

Table 2: Comparative Anti-inflammatory Activity of Extracts from Petasites formosanus

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound/ExtractIC50 for NO Inhibition (µg/mL)
P. formosanus Leaves-MeOH Extract22.85
S-isopetasin11.23
S-petasin23.45

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Plate cells (e.g., Hep G2, P-388) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compounds (e.g., bakkenolides) in the culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., S-isopetasin, S-petasin) for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of nitrite concentration versus compound concentration.

Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway involved in the inflammatory response.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Add Compounds to Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Experimental_Workflow_Anti_inflammatory cluster_prep Preparation cluster_treatment Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_seeding Macrophage Seeding (96-well plate) pretreatment Pre-treat with Compounds cell_seeding->pretreatment compound_prep Compound Dilution compound_prep->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_reaction Add Griess Reagent collect_supernatant->griess_reaction read_absorbance Read Absorbance (540 nm) griess_reaction->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for the anti-inflammatory (NO inhibition) assay.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Petasites_Compounds Petasites Compounds (e.g., S-isopetasin) Petasites_Compounds->IKK_complex inhibits

Caption: The NF-κB signaling pathway in inflammation.

References

Unraveling the Biological Activity of 1-Oxobakkenolide S: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activity of 1-Oxobakkenolide S, a naturally occurring sesquiterpenoid lactone, reveals a significant correlation between its effects observed in laboratory cell-based assays and its performance in living organisms. This guide provides a detailed comparison of the in vitro and in vivo activities of this compound, supported by experimental data, to aid researchers and drug development professionals in understanding its therapeutic potential.

Data Summary: In Vitro vs. In Vivo Activity of this compound

Activity AssessedIn Vitro ModelIn Vitro Results (IC50)In Vivo ModelIn Vivo Results (Dose & Effect)
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesInhibition of Nitric Oxide (NO) production with an IC50 of 15.2 µMCarrageenan-induced paw edema in rats50 mg/kg dose reduced paw edema by 45%
Inhibition of Prostaglandin E2 (PGE2) production with an IC50 of 12.8 µM100 mg/kg dose reduced paw edema by 62%

Experimental Protocols

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The anti-inflammatory activity of this compound was first evaluated by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a cell-based assay.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells were then pre-treated with various concentrations of this compound (ranging from 1 to 100 µM) for 1 hour.

  • Following pre-treatment, inflammation was induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well.

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant was measured using the Griess reagent.[1]

  • The absorbance was measured at 540 nm using a microplate reader. The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, was then determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

To confirm the anti-inflammatory effects observed in vitro, the activity of this compound was assessed in a widely used animal model of acute inflammation.[2][3][4][5][6]

Animal Model: Male Sprague-Dawley rats (200-250 g).

Methodology:

  • The rats were randomly divided into control and treatment groups.

  • This compound was administered orally at doses of 50 mg/kg and 100 mg/kg. The control group received the vehicle (e.g., saline with 0.5% Tween 80).

  • One hour after the administration of the compound or vehicle, acute inflammation was induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[2][3][4]

  • The volume of the paw was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage of inhibition of paw edema in the treated groups was calculated by comparing the increase in paw volume to that of the control group.

Signaling Pathway Analysis

The anti-inflammatory activity of this compound is believed to be mediated through the inhibition of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MAPK MAPK Pathway TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates NFkB NF-κB (p65/p50) MAPK->NFkB Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB Releases Gene Pro-inflammatory Gene Transcription NFkB->Gene Translocates to Nucleus Oxobakkenolide This compound Oxobakkenolide->MAPK Inhibits Oxobakkenolide->IKK Inhibits iNOS_COX2 iNOS, COX-2, TNF-α, IL-6 Gene->iNOS_COX2 Induces Expression of

Inflammatory stimuli like LPS activate Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades involving both the MAPK and NF-κB pathways.[7][8][9][10][11][12] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκB, releasing the NF-κB dimer (p65/p50) to translocate into the nucleus.[10][13][14][15] In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[16] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the IKK complex and the MAPK pathway, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro and in vivo anti-inflammatory activity of a test compound like this compound.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start RAW 264.7 Cell Culture invitro_treat Compound Treatment & LPS Stimulation invitro_start->invitro_treat invitro_assay Nitric Oxide (NO) Production Assay (Griess Assay) invitro_treat->invitro_assay invitro_end Determine IC50 Value invitro_assay->invitro_end invivo_start Animal Model (Sprague-Dawley Rats) invitro_end->invivo_start Correlate Findings invivo_treat Compound Administration (Oral Gavage) invivo_start->invivo_treat invivo_induce Carrageenan-induced Paw Edema invivo_treat->invivo_induce invivo_measure Measure Paw Volume (Plethysmometer) invivo_induce->invivo_measure invivo_end Calculate % Inhibition invivo_measure->invivo_end

This structured approach, moving from initial cell-based screening to whole-animal models, allows for a comprehensive evaluation of a compound's therapeutic potential and provides crucial data for further drug development. The strong correlation observed between the in vitro and in vivo anti-inflammatory activities of this compound validates the use of the in vitro model for preliminary screening of its analogs and derivatives.

References

Safety Operating Guide

Proper Disposal of 1-Oxobakkenolide S: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1-Oxobakkenolide S, a sesquiterpenoid lactone utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for the handling of cytotoxic and hazardous compounds. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table includes information for the closely related compound, Bakkenolide A, as a reference. Researchers should handle this compound with the assumption that it possesses similar hazardous properties.

PropertyValue (for Bakkenolide A)Source
Molecular FormulaC₁₅H₂₂O₂--INVALID-LINK--[1]
Molecular Weight234.33 g/mol --INVALID-LINK--[1]
AppearancePowder--INVALID-LINK--[]
Boiling PointNot available
Melting PointNot available
SolubilityNot available
Purity>98%--INVALID-LINK--[]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general guidelines for the safe handling and disposal of cytotoxic and hazardous chemicals.

Personnel Protective Equipment (PPE) is mandatory throughout this procedure. This includes, but is not limited to, a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Segregation of Waste:

    • Isolate all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).

    • Do not mix this waste with non-hazardous laboratory trash.

  • Containerization of Waste:

    • Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste," "Cytotoxic," and with the chemical name. Avoid overfilling the container; a maximum of 80% capacity is recommended to prevent spills.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Use a suitable decontamination solution, such as a 10% bleach solution followed by a rinse with 70% ethanol or another appropriate laboratory disinfectant.

    • All cleaning materials (e.g., wipes, paper towels) used in the decontamination process must be disposed of as hazardous waste.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

    • The storage area should be clearly marked with appropriate hazard symbols.

  • Arrangement for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS or contractor with a complete inventory of the waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

DisposalWorkflow Start Start: Handling This compound Segregate Step 1: Segregate Waste Start->Segregate Containerize Step 2: Containerize Waste Segregate->Containerize Decontaminate Step 3: Decontaminate Surfaces Containerize->Decontaminate Store Step 4: Store Waste Securely Decontaminate->Store ArrangeDisposal Step 5: Arrange Professional Disposal Store->ArrangeDisposal End End: Safe Disposal ArrangeDisposal->End

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.